CREM protein
Description
Overview of CREM Protein within the CREB/ATF Family of Basic Leucine (B10760876) Zipper Transcription Factors
The this compound belongs to the basic leucine zipper (bZIP) family of transcription factors, a large group of eukaryotic proteins that regulate gene expression. sinobiological.com Specifically, it is a member of the cAMP-responsive element binding protein (CREB)/activating transcription factor (ATF) subfamily. ontosight.ai This family is characterized by a highly conserved bZIP domain, which facilitates two key functions: DNA binding and dimerization. ontosight.ai
The "basic region" of the bZIP domain is rich in basic amino acids and is responsible for recognizing and binding to specific DNA sequences known as cAMP response elements (CREs). ontosight.aiannualreviews.org The consensus sequence for a CRE is typically TGACGTCA. annualreviews.orgmdpi.com The "leucine zipper" is a structural motif that promotes the dimerization of these transcription factors, allowing them to form either homodimers (with other CREM proteins) or heterodimers (with other bZIP family members, such as CREB). ontosight.aimdpi.com This ability to dimerize is crucial for their function, as it influences their binding affinity to DNA and their transcriptional activity. nih.gov
The CREM gene is highly versatile, giving rise to multiple protein isoforms through mechanisms like alternative splicing and the use of alternative promoters. genecards.orgontosight.aiencyclopedia.pub This results in a diverse array of CREM proteins, some of which act as transcriptional activators, while others function as repressors. genecards.orgontosight.aiuniprot.org This dual functionality allows for fine-tuned regulation of gene expression in response to various cellular signals.
Historical Context and Initial Characterization of this compound
The discovery of the this compound was a significant step in understanding the molecular mechanisms of cAMP-mediated gene regulation. It was identified as a key modulator that can both activate and repress transcription from CRE-containing promoters. royalsocietypublishing.orgnih.gov Early research established that the CREM gene's remarkable functional diversity stems from its complex structure, which allows for the generation of numerous isoforms with distinct activities. nih.gov
Initial characterization revealed that these isoforms are generated through the differential use of exons, creating proteins with various combinations of functional domains. nih.gov This modular structure is central to CREM's ability to act as either an activator or a repressor. For instance, some isoforms contain glutamine-rich domains that are essential for transcriptional activation, while others lack these domains and function as repressors. mdpi.comnih.gov A notable repressor isoform is the Inducible cAMP Early Repressor (ICER), which is generated from an alternative, intronic promoter within the CREM gene and acts as a powerful downregulator of cAMP-induced transcription. royalsocietypublishing.orgpnas.org
Further studies, including the use of knockout mice, demonstrated the critical in vivo roles of CREM. For example, mice lacking the CREM gene exhibit a complete block in the later stages of spermatogenesis, highlighting its essential function as a master-switch in the regulation of genes involved in this process. royalsocietypublishing.orgwikipedia.org The initial characterization also involved techniques like RT-PCR and RNA sequencing to identify and verify the various CREM transcripts and fusion genes in different cell lines. researchgate.net
Fundamental Role of this compound in Cyclic AMP-Mediated Signal Transduction
The cAMP signaling pathway is a fundamental and ubiquitous mechanism for cellular communication. annualreviews.org It is initiated by the binding of extracellular signals, such as hormones and neurotransmitters, to cell surface receptors, leading to the production of intracellular cAMP. annualreviews.org This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, including transcription factors like CREM. annualreviews.orgpnas.org
CREM is a key component of the transcriptional response to cAMP. genecards.orgnih.govnih.gov The phosphorylation of CREM by PKA is a crucial step that regulates its transcriptional activity. ontosight.aipnas.org For activator isoforms, phosphorylation enhances their ability to recruit co-activator proteins, which are necessary to initiate the transcription of target genes. mdpi.com Conversely, the function of repressor isoforms can also be modulated by phosphorylation. nih.gov
The CREM gene itself is inducible by the activation of the cAMP pathway, exhibiting the kinetics of an early response gene. royalsocietypublishing.orgnih.gov This inducibility allows for a rapid but transient response to cAMP signals. The subsequent expression of the ICER repressor isoform creates a negative feedback loop, where ICER represses its own promoter, thereby ensuring that the transcriptional response is tightly controlled. royalsocietypublishing.orgnih.gov This intricate regulatory mechanism underscores the central role of CREM in translating extracellular cAMP signals into specific changes in gene expression, thereby controlling a wide range of cellular processes, including cell differentiation, metabolism, and circadian rhythms. ontosight.aiuniprot.orgwikipedia.org
| Feature | Description |
| Protein Family | Basic Leucine Zipper (bZIP) sinobiological.com |
| Subfamily | CREB/ATF ontosight.ai |
| Key Domain | bZIP (Basic region for DNA binding, Leucine zipper for dimerization) ontosight.ai |
| DNA Binding Site | cAMP Response Element (CRE) - Consensus: TGACGTCA annualreviews.orgmdpi.com |
| Dimerization | Forms homodimers and heterodimers (e.g., with CREB) ontosight.aimdpi.com |
| Functional Diversity | Exists as multiple isoforms (activators and repressors) due to alternative splicing and promoters genecards.orgontosight.aiencyclopedia.pub |
| Inducible Repressor | Inducible cAMP Early Repressor (ICER) isoform acts as a powerful repressor royalsocietypublishing.orgpnas.org |
| Regulation | Activity is modulated by phosphorylation, primarily by Protein Kinase A (PKA) ontosight.aipnas.org |
| Physiological Roles | Spermatogenesis, immune response, metabolic regulation, circadian rhythms ontosight.aiwikipedia.org |
Properties
CAS No. |
135844-64-3 |
|---|---|
Molecular Formula |
C9H13NO2 |
Synonyms |
CREM protein |
Origin of Product |
United States |
Molecular Biology and Genetics of Crem Protein
Genomic Organization and Gene Structure of the CREM Locus
The CREM gene is a notable example of how a single gene can give rise to a multitude of protein products through sophisticated regulatory mechanisms. The human CREM gene is located on chromosome 10, spanning approximately 86,108 base pairs. The mouse Crem gene is found on chromosome 18, covering about 74,504 base pairs. The gene structure is characterized by multiple exons, with the human CREM gene containing eight exons, seven of which contribute to the coding sequence of the CREMτ isoform. The mouse Crem gene contains nine exons.
Alternative Promoters and Transcriptional Start Sites (e.g., P1, P2, P3, P4)
The CREM gene utilizes multiple alternative promoters, significantly contributing to the diversity of its transcripts and protein isoforms. Four main promoters, designated P1, P2, P3, and P4, have been identified.
P1 Promoter: This is generally considered a housekeeping promoter that drives the expression of various CREM isoforms, including both transcriptional activators and repressors like CREMα, CREMβ, and CREMγ.
P2 Promoter: This internal promoter is strongly induced by cAMP and is responsible for the transcription of the Inducible cAMP Early Repressor (ICER) isoforms. The P2 promoter contains four CRE sites in tandem, contributing to its strong cAMP responsiveness. ICER constitutes a negative autoregulatory mechanism by repressing its own production.
P3 and P4 Promoters: These promoters are particularly important in driving the expression of testis-specific activator isoforms, such as CREMτ1 and CREMτ2. Their activity is crucial during specific stages of spermatogenesis.
The use of these alternative promoters allows for spatial and temporal specificity in CREM expression, enabling the production of different isoforms in various tissues and at different developmental stages.
Exonic Composition and Functional Domains (e.g., KID, Q-rich regions, Basic Region, Leucine (B10760876) Zipper)
The exons of the CREM gene encode distinct functional domains that are crucial for the protein's activity as a transcription factor. These domains can be combined in various ways through alternative splicing, leading to isoforms with different properties. Key functional domains include:
KID (Kinase-Inducible Domain): This domain contains phosphorylation sites, notably a key serine residue that can be phosphorylated by Protein Kinase A (PKA). Phosphorylation in this domain is often associated with the activation of CREM isoforms. The KID is also referred to as the P-box.
Q-rich regions (Glutamine-rich regions): These regions are involved in transcriptional transactivation by interacting with components of the basal transcription machinery, such as the TFIID complex. Activator isoforms typically contain one or both of these domains.
Basic Region: This domain is responsible for binding to the cAMP response element (CRE) DNA sequence in the promoter regions of target genes.
Leucine Zipper: Located at the carboxyl terminus, this domain mediates dimerization, allowing CREM proteins to form homodimers or heterodimers with other members of the CREB family, such as CREB and ATF-1. Dimerization is essential for DNA binding.
The modular organization of these functional domains within exons allows for the generation of isoforms with varying combinations of these elements, thereby dictating their transcriptional activity. For instance, repressor isoforms often lack the Q-rich activation domains.
Here is a table summarizing the functional domains and their general roles:
| Functional Domain | Key Features / Composition | Role in CREM Protein Function |
| KID (P-box) | Contains phosphorylation sites (e.g., PKA) | Involved in signal-induced transcriptional regulation (often activation) |
| Q-rich regions | Rich in glutamine residues | Mediate transcriptional transactivation through interaction with transcription machinery |
| Basic Region | Contains basic amino acids | Responsible for binding to the CRE DNA sequence |
| Leucine Zipper | Heptad repeats of leucine or other hydrophobic residues | Mediates dimerization (homo- or heterodimerization) essential for DNA binding |
Diversity of this compound Isoforms
The CREM gene is capable of producing a remarkable number of isoforms, estimated to be over 30 in mice and 54 transcript isoforms identified in humans, although fewer protein isoforms are recognized in databases. This extensive diversity is achieved through multiple post-transcriptional and translational regulatory mechanisms.
Mechanisms of Isoform Generation: Alternative Splicing, Alternative Polyadenylation, and Translation Initiation
The primary mechanisms driving the generation of this compound diversity are:
Alternative Splicing: This is a major contributor to the array of CREM isoforms. Different combinations of exons are included or excluded in the mature mRNA, leading to proteins with varied domain compositions and, consequently, different functions. For example, alternative splicing can determine the presence or absence of the Q-rich activation domains or result in truncated forms of the protein.
Alternative Polyadenylation: The use of alternative polyadenylation sites in the 3' untranslated region (UTR) of the CREM mRNA affects mRNA stability and can influence translation. This mechanism contributes to the temporal and spatial control of CREM isoform expression, particularly in processes like spermatogenesis.
Translation Initiation: Alternative translation initiation sites within a single mRNA molecule can also generate different protein isoforms. A notable example is the generation of the repressor isoform S-CREM from the CREMτ mRNA by initiation at an internal ATG codon.
These mechanisms work in concert to produce a complex repertoire of CREM isoforms with finely tuned expression patterns and functions.
Characterization of Major Activator Isoforms (e.g., CREMτ, CREMτ1, CREMτ2)
Activator isoforms of CREM are essential for promoting the transcription of target genes. The most well-characterized activator isoforms, particularly important in spermatogenesis, include CREMτ, CREMτ1, and CREMτ2.
CREMτ: This is a major activator isoform highly expressed in the testis, particularly in post-meiotic germ cells. CREMτ contains the KID and two Q-rich domains, as well as the basic region and leucine zipper. Unlike some other CREB family members, CREMτ's activation function in the testis does not solely rely on phosphorylation and requires interaction with tissue-specific cofactors like ACT (activator of CREM in testis). CREMτ is considered a master-switch regulator in the testis, controlling the expression of genes crucial for gamete differentiation.
CREMτ1 and CREMτ2: These isoforms are also transcriptional activators and are produced through alternative splicing, specifically involving exons 4 and 7. In humans, alterations in the expression of CREMτ1 and CREMτ2, transcribed from P3 and P4 promoters respectively, have been linked to spermatogenesis defects.
These activator isoforms play a critical role in driving the gene expression programs necessary for specific cellular processes, such as the intricate differentiation pathway of spermatogenesis.
Characterization of Major Repressor Isoforms (e.g., ICER, CREMα, CREMβ, CREMγ, CREM-S, CREMΔC-G)
Repressor isoforms of CREM typically antagonize the activity of activator isoforms or other CREB family proteins by binding to CRE sites but lacking or having altered activation domains. Key repressor isoforms include:
ICER (Inducible cAMP Early Repressor): Transcribed from the P2 promoter, ICER isoforms (ICER-I, ICER-Iγ, ICER-II, ICER-IIγ) are potent repressors of cAMP-mediated gene expression. ICER primarily consists of a DNA-binding domain and lacks the transactivation domains found in activator isoforms. Its expression is strongly induced by cAMP, creating a negative feedback loop.
CREMα, CREMβ, and CREMγ: These isoforms are generated through alternative splicing and are often expressed at lower levels in various tissues, including early spermatogonia and spermatocytes. They contain the KID and a bZIP region but are devoid of the Q-rich activation domains, allowing them to bind to CRE sites and repress transcription.
CREM-S: This repressor isoform is generated from the CREMτ mRNA through initiation at an internal translation start site. Although it contains one of the glutamine-rich domains, it functions as a repressor, likely due to the absence of the KID.
CREMΔC-G: This isoform acts as a repressor and a competitor for CRE sites. It lacks the two glutamine-rich activation domains and the P-box, highlighting how the absence of specific domains can confer repressor function.
These repressor isoforms are crucial for the fine-tuning and negative regulation of gene expression in response to cAMP and other signals, contributing to the complexity of CREM-mediated cellular responses.
Functional Implications of Isoform-Specific Expression and Activity
The CREM gene is notable for producing a diverse array of isoforms through mechanisms such as alternative promoter usage, alternative splicing, and alternative polyadenylation. mdpi.comnih.govnih.gov These isoforms exhibit distinct structural characteristics due to the shuffling of exons, resulting in proteins with various combinations of functional domains. nih.gov The presence or absence of transactivating domains, such as the glutamine-rich (Q-rich) regions and the kinase-inducible domain (KID, also known as the P-box), dictates whether a CREM isoform functions as a transcriptional activator or repressor. mdpi.comnih.govnih.govnih.gov
For instance, the inducible cAMP early repressor (ICER) isoforms are produced from an alternative promoter (P2) and typically act as transcriptional repressors, lacking the transactivation domains present in activator isoforms. nih.govnih.govresearchgate.net In contrast, CREMτ isoforms, particularly CREMτ1 and CREMτ2, are identified as activating transcription factors and are essential for processes like spermatogenesis. mdpi.comencyclopedia.pub The CREMΔC-G isoform, which lacks activation domains, functions as a repressor and competes for CRE sites. encyclopedia.pub
The differential expression and activity of these isoforms have significant functional implications across various biological processes. In spermatogenesis, there is a switch in CREM expression during development, converting it from predominantly repressive forms in premeiotic cells to activating forms like CREMτ in pachytene spermatocytes and round spermatids, which is crucial for the expression of post-meiotic genes. wikipedia.orgnih.gov The activating CREMτ isoform controls the expression of several genes vital for spermatogenesis and male fertility. researchgate.net
Isoform-specific expression has also been linked to various health conditions. For example, altered this compound expression has been associated with certain cancers, including prostate and esophageal carcinoma. nih.gov The ICER isoform has been suggested as a potential tumor suppressor, while CREM may act as a coregulator of apoptosis and carcinogenesis. nih.gov Differential expression of CREM/ICER isoforms has also been associated with the spontaneous control of HIV infection. nih.gov Analyzing the expression and impact of specific CREM isoforms and their domains is crucial for understanding their roles under physiological and pathological conditions. mdpi.com
This compound Homodimerization and Heterodimerization with Other Transcription Factors
CREM proteins function by binding to DNA as dimers. genecards.org The leucine zipper domain, a characteristic feature of bZIP transcription factors, facilitates both homodimerization (formation of dimers between two CREM molecules) and heterodimerization (formation of dimers between CREM and other transcription factors). ontosight.aimdpi.comnih.govencyclopedia.pubfrontiersin.orgresearchgate.net
CREM has the ability to homodimerize, forming functional units that can bind to DNA response elements. mdpi.comencyclopedia.pub Beyond homodimerization, CREM can also form heterodimers with other transcription factors, particularly with members of the CREB family, such as CREB and ATF-1. ontosight.ainih.govfrontiersin.orgsci-hub.se This heterodimerization expands the regulatory potential of CREM, allowing for diverse transcriptional outcomes depending on the dimerization partner. frontiersin.org
Studies have shown that CREM isoforms can heterodimerize with each other and with CREB in vivo. nih.gov The formation of CREB-CREM heterodimers has been demonstrated, and their transcriptional activity can be dependent on phosphorylation. sci-hub.senih.gov For instance, CREM alpha can contribute to PKA-mediated gene activation when selectively heterodimerized with CREB, and this activity relies on the phosphorylation of the complexes. sci-hub.senih.gov
The dimerization tendency of CREB family proteins can be influenced by the DNA binding site. While some studies suggest stronger dimerization at half-CRE sites due to competition, homodimers and heterodimers of ATF1 and CREM exhibit higher stability with full CRE binding compared to half-CRE binding. frontiersin.org The ability of CREM to form various homo- and heterodimers contributes to the complexity and diversity of gene regulation mediated by the CREB family of transcription factors. plos.org
DNA Binding Specificity of this compound
CREM, as a bZIP transcription factor, binds to specific DNA sequences to regulate gene expression. ontosight.aigenecards.org Its DNA binding is mediated by its basic region, which, along with the leucine zipper, forms the bZIP domain. mdpi.comresearchgate.net
Recognition of cAMP Response Element (CRE) Sites
CREM proteins efficiently bind to cAMP response elements (CREs). nih.gov The consensus sequence for a palindromic CRE site is typically recognized as 5′-TGACGTCA-3′. mdpi.comencyclopedia.pubfrontiersin.orgresearchgate.netnih.govebi.ac.uk This sequence is present in the regulatory regions of many viral and cellular promoters regulated by the cAMP signaling pathway. ontosight.aigenecards.orgebi.ac.uk
CREM's basic domain is directly responsible for recognizing and binding to these CRE sites. mdpi.comresearchgate.net The binding of CREM, often as a dimer, to CREs is a key event in the regulation of target gene transcription. ontosight.aigenecards.org
Binding to Half-CRE Sites
In addition to the full palindromic CRE sites, CREM is also known to bind to shorter sequences known as half-CRE sites. mdpi.comencyclopedia.pubresearchgate.net These are typically 4-bp long sequences such as TGAC and GTCA. mdpi.comencyclopedia.pubresearchgate.netnih.gov
Studies have identified conserved 5′-CRE half-sites in the promoter regions of certain genes regulated by CREM, such as the mouse StAR gene. nih.govoup.com These half-sites can be involved in CREM-mediated gene expression. nih.govoup.com The ability of CREM to bind to both full and half-CRE sites expands the repertoire of genes it can potentially regulate.
Specificity of this compound Binding Versus CREB Protein
CREM and CREB are closely related transcription factors and members of the same protein family, sharing structural similarities, particularly in their bZIP domains. ontosight.aifrontiersin.orgwikipedia.orgresearchgate.net Both proteins are capable of binding to CRE sequences. mdpi.comencyclopedia.pubwikipedia.org
While both can bind to consensus CRE sequences, there are nuances in their binding specificity and the functional outcomes of their binding. Early studies suggested that CREM proteins exhibit the same efficiency and specificity of binding to CRE sequences as CREB. nih.gov However, the functional consequence of binding can differ significantly, as CREM isoforms can act as either activators or repressors, whereas CREB generally functions as a transcriptional activator. genecards.orgresearchgate.netnih.gov
Differences in DNA binding efficiency have been observed between different CREM isoforms and in heterodimers. For example, alternative DNA binding domains within CREM isoforms, generated by differential splicing, can show distinct binding efficiencies. nih.gov Furthermore, CREM alpha/CREB heterodimers have demonstrated stronger binding to a consensus CRE in vitro compared to CREM beta/CREB heterodimers. nih.gov
Although both CREB and CREM bind to CREs, the specific set of target genes they regulate can differ depending on the cell type. researchgate.net This suggests that while they share recognition of the core CRE sequence, other factors, potentially including cellular context, interacting proteins, and the specific arrangement of binding sites, contribute to the distinct transcriptional outcomes mediated by CREM versus CREB. frontiersin.orgresearchgate.net
Regulatory Mechanisms of Crem Protein Activity
Transcriptional Regulation of CREM Gene Expression
The transcription of the CREM gene is a highly dynamic process, influenced by a convergence of signaling pathways and regulatory factors that dictate the expression of its various isoforms.
cAMP-Dependent Signaling Pathways and Inducibility
The CREM gene is a notable example of a gene that is directly responsive to the cyclic AMP (cAMP) signaling pathway, exhibiting characteristics of an early response gene. nih.govroyalsocietypublishing.org Activation of the cAMP pathway, often initiated by extracellular signals binding to G-protein-coupled receptors, leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. pnas.org This rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates transcription factors like CREB (cAMP-responsive element-binding protein). pnas.org Phosphorylated CREB can then bind to cAMP-responsive elements (CREs) within the promoters of target genes, including the P2 promoter of the CREM gene, to induce their transcription. pnas.orgnih.gov
This induction of CREM expression is typically transient and cell-specific. nih.govroyalsocietypublishing.org The inducible nature of CREM, particularly the expression of the repressor isoform ICER (Inducible cAMP Early Repressor), is a key feature of its regulatory role. nih.gov The P2 promoter of the CREM gene contains a cluster of four CRE-like elements, termed cAMP autoregulatory elements (CAREs), which are highly responsive to cAMP-mediated signals and are recognized by various CRE-binding proteins, including CREB. nih.govoup.com
Hormonal Regulation (e.g., FSH, LH)
The expression of CREM is significantly influenced by hormonal signals, particularly within the context of the hypothalamic-pituitary-gonadal axis. nih.govpnas.org The pituitary hormones follicle-stimulating hormone (FSH) and luteinizing hormone (LH) are crucial regulators of CREM expression, especially in the testis. mdpi.comencyclopedia.pub
FSH, acting on Sertoli cells, and LH, acting on Leydig cells, trigger an increase in intracellular cAMP levels, thereby activating the cAMP-dependent signaling cascade that leads to the induction of CREM gene expression. nih.govmdpi.comencyclopedia.pub Specifically, FSH has been shown to induce a dramatic and specific increase in the expression of the ICER isoform in primary Sertoli cells. pnas.org This hormonal induction of CREM is essential for processes like spermatogenesis, where a functional switch in CREM expression is directed by FSH. royalsocietypublishing.org The upregulation of CREM expression in response to LH and FSH signaling is a widely accepted mechanism governing its role in male fertility. nih.govmdpi.com
| Hormone | Target Cell | Effect on CREM Expression | Key Downstream Isoform |
| FSH | Sertoli Cells | Induces expression | ICER |
| LH | Leydig Cells | Induces expression | Various isoforms |
Autoregulatory Feedback Loops (e.g., ICER negative autoregulation)
A critical aspect of CREM regulation is the existence of negative autoregulatory feedback loops, most notably involving the ICER isoform. nih.govpnas.org The P2 promoter, which drives ICER expression, contains CRE sites to which ICER itself can bind. nih.govpnas.org Since ICER lacks the transcriptional activation domains present in other CREM isoforms, its binding to these sites represses the promoter's activity. pnas.orgahajournals.org
This mechanism creates a negative feedback loop where the induction of ICER by cAMP leads to its own subsequent repression. nih.govpnas.org This autoregulation is crucial for generating rhythmic and transient gene expression patterns. For instance, in the pineal gland, the clock-driven circadian fluctuation of CREM expression, and specifically the oscillating levels of ICER, are tightly linked to the rhythmic synthesis of melatonin (B1676174). pnas.org The decline in CREM expression following its initial induction requires de novo protein synthesis, highlighting the role of newly synthesized ICER in this process. nih.govroyalsocietypublishing.org This feedback loop ensures that the cAMP-dependent signaling pathway can be reset and prepared for subsequent signals. nih.gov
Regulation by Other Transcription Factors (e.g., SP-1, AP-1)
The transcriptional regulation of the CREM gene is not solely dependent on CRE-binding proteins but is also modulated by other transcription factors, such as specificity protein 1 (SP-1) and activator protein 1 (AP-1). nih.gov These factors can influence the activity of the different CREM promoters.
The basal transcription of CREM from its P1 promoter can be trans-activated by de-phosphorylated SP-1. nih.gov This mechanism has been implicated in the enhanced basal expression of the CREMα isoform in T cells of patients with systemic lupus erythematosus (SLE). nih.gov
In contrast, the intronic P2 promoter is under the tight transcriptional control of the AP-1 protein complex (composed of c-Fos and c-Jun) in response to T cell activation. nih.govnih.gov The human CREM gene contains cis-regulatory targets for both AP-1 and SP-1, allowing for a complex interplay between these factors in regulating CREM expression. nih.gov In some cellular contexts, CREB family proteins, including CREMα, can bind to AP-1 target sequences and suppress AP-1 transcriptional activity. researchgate.net
Impact of Xenobiotics on CREM Transcriptional Regulation
Exposure to xenobiotics, which are foreign chemical substances, can negatively impact the transcriptional regulation of the CREM gene. nih.govnih.gov Many xenobiotics can induce the production of reactive oxygen species (ROS), which in turn can down-regulate the expression of CREM and its co-activator ACT. researchgate.net This disruption of CREM expression is linked to adverse effects on processes like spermatogenesis, leading to reduced sperm quality, concentration, and motility. researchgate.net
For example, exposure to cyanide has been associated with the downregulation of CREM gene expression and a decrease in endocrine hormones such as FSH and LH. researchgate.net Similarly, exposure to bisphenol A (BPA) has been shown to impair spermatid development by affecting the expression of key regulatory genes, a process that may involve epigenetic modifications. researchgate.net The impact of xenobiotics on CREM highlights its potential as a biomarker for detecting and understanding the effects of environmental exposures on male fertility. nih.govnih.gov
Post-Transcriptional Regulation of CREM Transcripts
The regulation of CREM does not end with transcription; it is further refined at the post-transcriptional level. nih.govmdpi.com These mechanisms control the stability, processing, and translation of CREM transcripts, adding another layer of complexity to the generation of diverse CREM isoforms. mdpi.comwikipedia.org
Key post-transcriptional regulatory events include:
Alternative Splicing: The CREM pre-mRNA undergoes extensive alternative splicing, which is a primary mechanism for generating the multiple CREM isoforms with distinct functions. wikipedia.orgkarger.com This process can include or exclude specific exons, such as those encoding the glutamine-rich activation domains, thereby switching the protein from a repressor to an activator (e.g., CREMτ). karger.com
Alternative Polyadenylation: The use of alternative polyadenylation sites can affect the length of the 3' untranslated region (3' UTR) of the CREM transcript. mdpi.com This can influence mRNA stability, as the inclusion or exclusion of destabilizing elements, such as AU-rich elements, can alter the transcript's half-life. karger.com For instance, the increased stability of the CREMτ transcript during spermiogenesis is due to the use of an upstream poly(A) site that removes most of these destabilizing elements. karger.com
mRNA Stability: The stability of CREM transcripts is actively regulated. For example, FSH signaling can induce the stabilization of CREMτ mRNA in germ cells, although the precise mechanism is not fully understood. mdpi.com RNA-binding proteins (RBPs) play a crucial role in this process by binding to specific sequences in the transcripts. wikipedia.org
Nuclear Export and Sequestration: The transport of CREM transcripts from the nucleus to the cytoplasm and their potential sequestration in cytoplasmic bodies like P-bodies are additional points of control that can influence their translational fate. wikipedia.org
mRNA Stabilization and Destabilizing Elements
The stability of the CREM mRNA transcript is a key determinant of the amount of CREM protein produced. This is particularly evident during spermatogenesis, where the expression of CREM isoforms is developmentally regulated. psu.edu The pituitary follicle-stimulating hormone (FSH) plays a crucial role in stabilizing the CREMτ activator transcripts in spermatocytes. psu.edu This stabilization is achieved through a mechanism of alternative polyadenylation, which results in the exclusion of AUUUA destabilizing elements present in the 3'-untranslated region (3'UTR) of the gene. psu.edunih.gov The removal of these elements dramatically increases the half-life of the CREM message. psu.edu
The selection of polyadenylation sites is a critical step in this process. nih.gov Alternative polyadenylation can generate different mRNA isoforms with varying stability. nih.gov For instance, a developmental switch to a shorter 3'UTR in the Crem gene is associated with increased mRNA stability. nih.gov This process eliminates destabilizing sequences, leading to higher levels of the this compound. nih.gov
Role of RNA-Binding Proteins (e.g., τCSTF-64, DAZAP1)
τCSTF-64 (Cleavage stimulation factor subunit 2 tau) : This testis-specific RBP is a critical regulator of Crem mRNA processing. nih.govmdpi.com It is involved in the choice of polyadenylation site, promoting the use of a proximal site that leads to a shorter, more stable transcript. nih.gov The appearance of τCSTF-64 in meiotic germ cells coincides with the developmental shift in Crem polyadenylation. nih.gov Furthermore, τCSTF-64 influences the alternative splicing of Crem exon 4, which encodes a significant portion of the activation domain. nih.govresearchgate.net Loss of τCSTF-64 results in altered splicing and reduced levels of the CREMτ2 activator isoform. nih.govresearchgate.net
DAZAP1 (Deleted in azoospermia-associated protein 1) : This RBP also plays a significant role in the alternative splicing of Crem pre-mRNA. mdpi.com DAZAP1 promotes the inclusion of exon 4, which contains the Q1 activation domain. mdpi.comresearchgate.net In contrast to τCSTF-64, which can mediate the exclusion of this exon, DAZAP1 ensures the production of the full-length activator isoform of CREM. researchgate.net The opposing actions of τCSTF-64 and DAZAP1 highlight the complex interplay of RBPs in fine-tuning the expression of CREM isoforms. mdpi.comresearchgate.net
| RNA-Binding Protein | Function in CREM Regulation | Mechanism of Action | Impact on CREM Isoform |
|---|---|---|---|
| τCSTF-64 | Regulates polyadenylation and alternative splicing | Promotes proximal polyadenylation site usage and can mediate exclusion of exon 4 | Affects the level of CREMτ2 activator isoform |
| DAZAP1 | Regulates alternative splicing | Promotes inclusion of exon 4 (Q1 domain) | Ensures production of full-length activator isoform |
Post-Translational Modifications of this compound
Following translation, the this compound undergoes a variety of chemical modifications, known as post-translational modifications (PTMs). These modifications can profoundly impact its activity, stability, and its ability to interact with other proteins. thermofisher.comnih.gov
Phosphorylation (e.g., by PKA, Casein Kinases) and Its Impact on Activity and Cofactor Recruitment
Phosphorylation, the addition of a phosphate (B84403) group, is a key regulatory mechanism for CREM activity. nih.gov The CREMτ activator isoform is phosphorylated on multiple serine and threonine residues. nih.govcapes.gov.br A critical phosphorylation event occurs at Serine 117 (Ser-117) within the kinase-inducible domain (KID). psu.edunih.gov
Protein Kinase A (PKA) : In response to signals that increase intracellular cyclic AMP (cAMP) levels, PKA is activated and phosphorylates CREM at Ser-117. psu.eduwikipedia.org This phosphorylation is crucial for the transcriptional activation function of CREM in many cell types. psu.edunih.gov It facilitates the recruitment of the coactivator CREB-binding protein (CBP). nih.govfrontiersin.org
Casein Kinases (CKI and CKII) : Studies have shown that Casein Kinase I and Casein Kinase II can cooperatively phosphorylate CREMτ at multiple sites. nih.govcapes.gov.br This multi-site phosphorylation enhances the DNA-binding affinity of CREM. nih.govcapes.gov.br
The phosphorylation of CREM is a dynamic process, with various signaling pathways converging on this single transcription factor. nih.gov The stimulation of different pathways can lead to enhanced phosphorylation at Ser-117, which correlates with an increase in CREM's transactivation potential. nih.govcapes.gov.br
| Kinase | Phosphorylation Site on CREM | Functional Impact |
|---|---|---|
| Protein Kinase A (PKA) | Serine 117 (Ser-117) | Enhances transcriptional activation, facilitates CBP recruitment |
| Casein Kinase I (CKI) | Multiple residues | Cooperatively enhances DNA binding |
| Casein Kinase II (CKII) | Multiple residues | Cooperatively enhances DNA binding |
| TSSK4 | Serine 117 (S117) | Increases CREM activity |
Other Post-Translational Modifications (e.g., Methylation, SUMOylation, Ubiquitination, Glycosylation)
Beyond phosphorylation, other PTMs contribute to the regulation of CREM, although they are less extensively studied in the context of this specific protein compared to its family member, CREB. frontiersin.orgumw.edu.pl
Methylation : This process involves the addition of a methyl group and is a known mechanism for epigenetic regulation. thermofisher.com While direct methylation of CREM is not as well-documented, the activity of CREM can be indirectly affected by the methylation of its cofactors. For example, the protein arginine methyltransferase CARM1 can methylate the coactivator p300, which in turn prevents its interaction with ACT and reduces CREMτ transactivation. mdpi.comresearchgate.net
SUMOylation : This modification involves the attachment of a Small Ubiquitin-like Modifier (SUMO) protein. nih.gov In general, SUMOylation can alter the subcellular localization and protein-protein interactions of transcription factors, often leading to transcriptional repression. frontiersin.org
Ubiquitination : The addition of ubiquitin can target a protein for degradation by the proteasome. frontiersin.org Hyperphosphorylated CREB, a close relative of CREM, can be targeted for ubiquitination and subsequent degradation, suggesting a potential mechanism for downregulating CREM activity as well. frontiersin.org
Glycosylation : The attachment of sugar moieties, or glycosylation, is another PTM that can affect protein function. thermofisher.com O-GlcNAc glycosylation of CREB has been shown to reduce its transcriptional activity by impairing its association with coactivators. frontiersin.orgumw.edu.pl This suggests a similar regulatory potential for CREM. umw.edu.pl
Interaction with Coactivators and Corepressors
The transcriptional activity of CREM is ultimately determined by its interaction with a diverse array of coactivator and corepressor proteins. These interactions are often dependent on the specific CREM isoform and the cellular context.
Coactivators (e.g., ACT/FHL5, CBP, p300)
Coactivators are proteins that enhance the transcriptional activity of transcription factors without binding to DNA themselves.
ACT (Activator of CREM in Testis) / FHL5 (Four and a half LIM domains protein 5) : ACT is a testis-specific coactivator that is crucial for CREM function during spermatogenesis. mdpi.comnih.gov It is a LIM-only protein that specifically associates with CREM. nih.gov A key feature of ACT is that it can bypass the requirement for Ser-117 phosphorylation to activate CREM, representing an alternative pathway for transcriptional activation. nih.govresearchgate.net ACT is thought to function as an adaptor molecule, recruiting other coactivators to the transcriptional complex. nih.gov
CBP (CREB-binding protein) and p300 : These are large, closely related transcriptional coactivators that possess intrinsic histone acetyltransferase (HAT) activity. mdpi.comnih.gov In many somatic cells, the phosphorylation of CREM at Ser-117 is required for the recruitment of CBP and p300. mdpi.comnih.gov The HAT activity of CBP/p300 helps to remodel chromatin, making the DNA more accessible for transcription. bioscientifica.com In the context of spermatogenesis, p300 interacts with ACT to facilitate CREMτ-driven transcription. nih.gov This interaction can be negatively regulated by the methylation of p300 by CARM1. researchgate.netnih.gov
The interplay between these different regulatory mechanisms allows for the precise control of CREM activity, ensuring that it appropriately responds to a wide range of developmental and environmental cues. The diversity of CREM isoforms, combined with the intricate layers of regulation, underscores the complexity and importance of this transcription factor in cellular function. nih.gov
Role of Other Modulators
The activity of CREM is intricately regulated by a host of other proteins that can either enhance or suppress its transcriptional function. These modulators are crucial for the precise control of gene expression, particularly during processes like spermatogenesis. mdpi.com
JMJD1A: This H3K9me1/H3K9me2 lysine (B10760008) demethylase is essential for male fertility. While it doesn't affect CREM mRNA levels, a deficiency in JMJD1A leads to a significant reduction in the expression of its coactivator, ACT. nih.gov This, in turn, decreases the occupancy of CREM at the promoters of its target genes, such as Tnp1, Tnp2, Prm1, and Prm2, leading to their reduced expression. mdpi.comnih.gov JMJD1A also plays a role in maintaining low levels of methylation at these target gene promoters, ensuring proper CREM binding and function. nih.govencyclopedia.pub
TSSK4: Testis-specific serine/threonine kinase 4 (TSSK4) directly interacts with and phosphorylates CREM at serine 117 (in mice) or serine 116 (in humans), which enhances its transcriptional activity. mdpi.comuniprot.orguniprot.orggenecards.org The expression pattern of TSSK4 in the testis closely mirrors that of CREM, suggesting a coordinated role in spermatogenesis. mdpi.com
CARM1: Protein arginine methyltransferase 1 (CARM1) acts as a negative regulator of CREMτ activity. encyclopedia.pub It methylates the coactivator p300, which prevents p300 from interacting with ACT, thereby reducing CREMτ-mediated transactivation. mdpi.comencyclopedia.pub
SPAG8: Sperm-associated antigen 8 (SPAG8) is a testis-specific protein that enhances CREMτ's transcriptional activity. maayanlab.cloudgenecards.orgnih.gov It directly interacts with the coactivator ACT, which supports the binding of ACT to CREMτ. mdpi.com However, a stable SPAG8-ACT-CREMτ complex is not formed. mdpi.comresearchgate.net This interaction is independent of CREMτ phosphorylation. mdpi.com
TDRD5: Tudor domain-containing protein 5 (TDRD5) is crucial for the assembly of cytoplasmic ribonucleoprotein granules involved in RNA processing during spermatogenesis. mdpi.comnih.govnih.gov While TDRD5 deficiency doesn't alter CREM expression levels, it significantly reduces the expression of the coactivator ACT and key CREM target genes like Prm1, Prm2, and Tnp1. mdpi.comnih.gov This suggests an indirect regulatory role for TDRD5 in CREM activity. mdpi.com
GCNF: Germ cell nuclear factor (GCNF) is a transcriptional repressor that is highly expressed in spermatids. mdpi.com It physically interacts with CREMτ and competes with it for binding to a composite CRE/nuclear receptor binding site (CRE/NR), thereby suppressing CREMτ's transcriptional activity. mdpi.comendocrine-abstracts.orgoup.comnih.govnih.gov GCNF can also prevent histone H3 acetylation by CREMτ without affecting its binding to the promoter. mdpi.com
Table 1: Modulators of this compound Activity
| Modulator | Function | Mechanism of Action |
|---|---|---|
| JMJD1A | Indirect Activator | Enhances expression of the coactivator ACT and maintains low methylation on target gene promoters. nih.govencyclopedia.pub |
| TSSK4 | Direct Activator | Phosphorylates CREM at Ser117/116, increasing its activity. mdpi.comuniprot.orguniprot.org |
| CARM1 | Repressor | Methylates p300, preventing its interaction with ACT and reducing CREMτ transactivation. mdpi.comencyclopedia.pub |
| SPAG8 | Activator | Interacts with ACT, facilitating its binding to CREMτ. mdpi.commaayanlab.cloud |
| TDRD5 | Indirect Regulator | Required for proper expression of the coactivator ACT and CREM target genes. mdpi.comnih.gov |
| GCNF | Repressor | Competes with CREMτ for DNA binding and prevents histone acetylation. mdpi.comendocrine-abstracts.orgoup.com |
Functional Switches
A key aspect of CREM regulation is its ability to switch from a transcriptional repressor to an activator. This functional switch is particularly evident during development, most notably in spermatogenesis.
In pre-pubertal testes and early-stage germ cells (spermatogonia and spermatocytes), CREM is expressed predominantly as repressor isoforms. nih.govtandfonline.com However, as spermatogenesis progresses into the post-meiotic stage, there is a developmental switch to the expression of the activator isoform, CREMτ. tandfonline.comnih.gov This switch is critical for the activation of a battery of genes required for the differentiation of spermatids into mature spermatozoa. nih.govtandfonline.com The lack of this switch is associated with spermatogenic arrest at the round spermatid stage and male infertility. tandfonline.comnih.gov The expression of the activator isoform CREMτ in spermatocytes triggers the expression of genes crucial for meiosis and the subsequent differentiation of gametes. nih.gov
Epigenetic Regulation of CREM Gene and Target Genes
The function of CREM is also heavily influenced by epigenetic modifications, both at the level of the CREM gene itself and its downstream target genes.
DNA Methylation and Demethylation of the CREM Promoter
The methylation status of the CREM gene promoter plays a significant role in regulating its expression. Hypermethylation of the CREM promoter is associated with decreased CREM expression. mdpi.comresearchgate.net This has been observed in patients with abnormal protamination and oligozoospermia, who show significantly higher levels of CREM promoter methylation compared to controls. mdpi.comresearchgate.netnih.gov Studies in mouse spermatocyte cell lines have confirmed that hypermethylation of the Crem gene is linked to reduced transcript levels. mdpi.com Conversely, demethylation of the promoter is a prerequisite for its activation. The CREM promoter P1 is subject to CpG-DNA methylation, and enzymatic methylation of reporter constructs containing this promoter leads to a marked decrease in its activity. researchgate.netpnas.org
Histone Modifications
Histone modifications are another critical layer of epigenetic control influencing CREM-mediated gene regulation. Specific histone marks are associated with either active or repressed chromatin states at the CREM gene and its targets.
H3K9me1/2: The demethylase JMJD1A removes mono- and dimethylation from H3K9, a mark generally associated with transcriptional repression. nih.govactivemotif.com By maintaining low levels of H3K9me1/2 at the promoters of CREM target genes, JMJD1A facilitates CREM binding and transcriptional activation. nih.govencyclopedia.pub
H3K27me3: Trimethylation of H3K27 is a repressive mark. In certain cellular contexts, such as in T cells from patients with Systemic Lupus Erythematosus (SLE), increased H3K27 trimethylation is observed at the promoter of the IL2 gene, which is regulated by CREM. nih.gov In cardiomyocytes exposed to high glucose, an increase in H3K27me3 has also been noted. oup.com
H3K18ac: Acetylation of H3K18 is a mark of active chromatin. In activated T cells, the IL17A gene locus, which is also regulated by CREM, shows hyperacetylation of H3K18. nih.gov Conversely, T cells from SLE patients display decreased histone H3K18 acetylation at the IL2 gene promoter. nih.gov
Recruitment of Histone Deacetylases (HDACs) and DNA Methyltransferases (DNMTs) by CREM Isoforms
CREM isoforms can directly influence the epigenetic landscape by recruiting enzymes that modify histones and DNA.
HDACs: The repressor isoform CREMα has been shown to associate with and recruit histone deacetylase 1 (HDAC1). aai.orgaai.orgoncotarget.com This recruitment to the CRE sites of target gene promoters, such as IL-2 and c-Fos, leads to histone deacetylation, chromatin condensation, and transcriptional repression. aai.orgaai.orgahajournals.org
DNMTs: CREMα can also recruit DNA methyltransferase 3a (DNMT3a). nih.govnih.gov This interaction is implicated in the epigenetic silencing of genes. For example, in T cells, CREMα recruits DNMT3a to the IL2 gene, leading to CpG-DNA methylation and transcriptional silencing. pnas.orgnih.gov Similarly, CREMα can orchestrate the epigenetic remodeling of the CD8 gene cluster through the recruitment of DNMT3a. nih.govacrabstracts.orgresearchgate.net
Chromatin Remodeling Mechanisms
CREM is a key player in chromatin remodeling, a process that alters the structure of chromatin to regulate gene accessibility. By recruiting co-activators like p300/CBP, which have histone acetyltransferase (HAT) activity, activator isoforms of CREM can promote a relaxed chromatin state, facilitating transcription. ahajournals.org Conversely, repressor isoforms like CREMα recruit corepressor complexes containing HDACs and DNMTs, leading to chromatin compaction and gene silencing. aai.orgahajournals.orgnih.gov This ability to recruit different epigenetic modifiers allows CREM to function as a molecular switch, turning genes on or off in a context-dependent manner. For instance, in T cells, CREMα-mediated recruitment of HDAC1 to promoters is a key mechanism for its repressor activity. aai.orgaai.org Furthermore, CREMα can mediate chromatin remodeling of specific gene clusters, such as the CD8 locus, by recruiting both DNMT3a and the histone methyltransferase G9a. nih.govacrabstracts.org
Table 2: Epigenetic Regulation Associated with CREM
| Epigenetic Mechanism | Role in CREM Function | Associated Enzymes/Marks |
|---|---|---|
| DNA Methylation | Regulates CREM gene expression; hypermethylation leads to silencing. mdpi.comresearchgate.netnih.gov | DNMT3a nih.govnih.gov |
| Histone Demethylation | Facilitates CREM target gene activation. nih.govencyclopedia.pub | JMJD1A (H3K9me1/2 demethylase) nih.govactivemotif.com |
| Histone Deacetylation | Mediates transcriptional repression by CREMα. aai.orgaai.org | HDAC1 aai.orgaai.org |
| Histone Acetylation | Associated with CREM-mediated gene activation. nih.gov | H3K18ac nih.gov |
| Histone Methylation | Involved in CREM-mediated gene silencing. nih.govoup.com | H3K27me3 nih.govoup.com |
| Chromatin Remodeling | CREM recruits complexes to open or close chromatin structure. aai.orgahajournals.orgnih.gov | HDACs, DNMTs, HATs aai.orgahajournals.orgnih.gov |
Physiological Roles of Crem Protein in Cellular Processes and Systems
Male Germ Cell Development and Spermatogenesis
CREM is a critical regulator of spermatogenesis, the complex process of sperm cell development. It is particularly important during the post-meiotic phase, where it orchestrates the expression of numerous genes essential for the transformation of haploid round spermatids into mature spermatozoa.
Role as a Master Switch for Post-Meiotic Gene Expression
The CREM protein, specifically the activator isoform CREMτ, functions as a master switch that triggers a cascade of gene expression in post-meiotic male germ cells. nih.govcapes.gov.brroyalsocietypublishing.org During the development of male germ cells, there is a significant shift in CREM isoform expression. In pre-meiotic cells, repressor isoforms of CREM are predominant. nih.gov However, upon entering the post-meiotic stage, a developmental switch, regulated by the pituitary hormone follicle-stimulating hormone (FSH), leads to the high-level expression of the CREMτ activator isoform. nih.govroyalsocietypublishing.org This switch is crucial for initiating the transcription of genes required for spermiogenesis. capes.gov.br
CREMτ binds to cAMP response elements (CREs) in the promoter regions of numerous post-meiotic genes, thereby activating their transcription. nwpii.comoup.com Studies have identified a vast number of CREM target genes in round spermatids, underscoring its extensive regulatory role. eur.nl Among the key targets are genes encoding transition proteins and protamines, which are essential for the dramatic condensation and packaging of sperm DNA. capes.gov.brpnas.org The targeted disruption of the Crem gene in mice leads to a halt in spermatogenesis at the early round spermatid stage, confirming its indispensable role in activating the post-meiotic gene expression program. capes.gov.brpnas.org
Regulation of Spermatid Maturation and Differentiation
The activation of gene expression by CREM is fundamental for the morphological and biochemical changes that occur during spermatid maturation, also known as spermiogenesis. oup.comnih.gov This process involves the transformation of round spermatids into the highly specialized structure of mature spermatozoa, including the formation of the acrosome and the tail, and the condensation of the nucleus. pnas.orgnih.gov
The expression of CREM activator proteins is restricted to post-meiotic germ cells and coincides with the transcriptional activation of genes necessary for these differentiation events. oup.com In mice lacking a functional Crem gene, spermatogenesis is arrested at the initial step of spermiogenesis, leading to the absence of mature sperm and consequently, male infertility. nih.govpnas.org This phenotype is also observed in some cases of human male infertility, where a lack of CREM expression is associated with spermatid maturation arrest. tandfonline.comresearchgate.net The proper functioning of CREM ensures the coordinated expression of genes that drive the complex structural modifications required for the formation of functional spermatozoa. researchgate.net
Control of Germ Cell Apoptosis
In addition to its role in differentiation, CREM is also involved in regulating apoptosis, or programmed cell death, in male germ cells. nih.govnih.gov In CREM-mutant mice, a significant increase in the number of apoptotic germ cells is observed, particularly at the stage where spermatogenesis is arrested. nih.govnih.govexlibrisgroup.com This suggests that CREM has a death-interfering function, ensuring the survival of differentiating spermatids. oup.com The absence of CREM leads to the activation of the cell death pathway in these cells, contributing to the block in spermiogenesis. oup.com This pro-survival role is a specialized function of CREM in the testis, as the disruption of the related CREB gene results in embryonic lethality. oup.com
Specificity of CREMτ and ACT Co-activation in Testis
A unique feature of CREM activation in the testis is its independence from phosphorylation, a common mechanism for activating transcription factors in other cell types. nih.govbioscientifica.com Instead, the activity of the CREMτ isoform is enhanced through its interaction with a testis-specific co-activator called Activator of CREM in Testis (ACT). nih.govbioscientifica.com ACT is a LIM-only protein that is specifically expressed in haploid round and elongating spermatids, where it colocalizes with CREMτ. pnas.org
The interaction between CREMτ and ACT is crucial for the powerful transcriptional activation of target genes in post-meiotic germ cells. nih.govbioscientifica.com This co-activation mechanism provides a layer of tissue-specific regulation, ensuring that CREM's transcriptional activity is robustly induced only in the appropriate cellular context of the developing sperm. nih.govpnas.org The expression of both CREMτ and ACT is spatially and temporally coordinated during spermatogenesis. bioscientifica.com While CREMτ provides the DNA-binding specificity, ACT contributes to the potent transactivation function, and this partnership is essential for the fine-tuning of sperm development. pnas.org Research has also shown that the arginine methyltransferase CARM1 can repress the activity of the p300•ACT•CREMτ complex, adding another layer of regulation to this process. nih.gov
Neuroendocrine System Function
Beyond its critical role in the male reproductive system, the this compound also functions within the broader neuroendocrine system, contributing to the regulation of hormonal axes.
Hypothalamic-Pituitary-Gonadal Axis Regulation
The CREM gene plays a significant physiological and developmental role within the hypothalamic-pituitary-gonadal (HPG) axis. nih.govroyalsocietypublishing.org This axis is a major neuroendocrine system that regulates reproduction and other physiological processes through a cascade of hormones from the hypothalamus, pituitary gland, and gonads. The expression and activity of CREM are influenced by pituitary hormones, such as FSH, which in turn regulates CREM's function in the gonads. nih.govroyalsocietypublishing.orgencyclopedia.pubmdpi.com
CREM proteins are involved in the control of various neuroendocrine responses. pnas.org For instance, CREM has been implicated in the regulation of hormone synthesis and the response to pituitary hormones. pnas.orgpnas.org The intricate interplay between CREM and the HPG axis highlights the protein's role as a key transcriptional regulator that integrates hormonal signals to control complex physiological processes like spermatogenesis. royalsocietypublishing.orgencyclopedia.pub
Pineal Gland Function and Circadian Rhythms
The this compound, particularly its inducible repressor isoform ICER (inducible cAMP early repressor), plays a critical role in the pineal gland's function and the regulation of circadian rhythms. nih.govnih.gov The pineal gland is the primary site of melatonin (B1676174) production, a hormone that governs the sleep-wake cycle. capes.gov.br The expression of CREM in the pineal gland exhibits a striking clock-driven circadian fluctuation. nih.govnih.gov This rhythmic expression of ICER is instrumental in controlling the amplitude and timing of melatonin synthesis. capes.gov.br
Studies in CREM-deficient mice have demonstrated a significant increase in locomotor activity and a disruption of the normal circadian cycle of movement. researchgate.net While the anatomy of the suprachiasmatic nuclei, the central pacemaker of the endogenous clock, appears normal in these mice, the lack of CREM leads to an altered emotional state, characterized by reduced anxiety. researchgate.net This highlights the importance of CREM in translating the central clock's signals into physiological and behavioral outputs.
Melatonin Synthesis Regulation (via NAT promoter)
The synthesis of melatonin is a tightly regulated process, with the enzyme serotonin (B10506) N-acetyltransferase (NAT) acting as the rate-limiting step. nih.govpnas.org The rhythmic production of melatonin is a key endocrine signal for day-night and seasonal changes. nih.gov Adrenergic signals, originating from the body's internal clock, stimulate the production of ICER, a repressor isoform of CREM. nih.gov
ICER, in turn, binds to a specific site on the promoter of the NAT gene, powerfully repressing its transcription. nih.govnih.gov This creates a negative feedback loop where the same signal that initiates melatonin synthesis also triggers the mechanism to eventually shut it down. nih.gov In mice lacking the CREM gene, the expression of NAT is dramatically increased, leading to dysregulated melatonin production. nih.govnih.gov This demonstrates that CREM, through its ICER isoform, is a key player in shaping the oscillatory synthesis of this crucial hormone. nih.govnih.gov The regulation of NAT by ICER ensures the precise timing and amplitude of the melatonin rhythm. capes.gov.br
Immune System Modulation
The this compound is a significant regulator of the immune system, with well-documented effects on the function and differentiation of various immune cells, particularly T lymphocytes.
T Lymphocyte Function and Differentiation
CREM, specifically the CREMα isoform, is a key player in the differentiation and activation of effector CD4+ T lymphocytes. acrabstracts.org These cells are crucial for orchestrating immune responses, but their dysregulation can contribute to autoimmune and inflammatory conditions. acrabstracts.org In patients with systemic lupus erythematosus (SLE), T cells exhibit abnormally high levels of CREMα. nih.govresearchgate.net This overexpression of CREMα has been linked to altered T cell function and the pathogenesis of the disease. nih.gov
Regulation of Cytokine Production (e.g., IL-2, IL-17A, IL-21)
A critical function of CREM in the immune system is its ability to modulate the production of cytokines, the signaling molecules that orchestrate immune responses. CREMα has been shown to have opposing effects on the expression of different cytokines.
It acts as a repressor of Interleukin-2 (IL-2) transcription. nih.govnih.gov IL-2 is vital for T cell proliferation and regulatory T cell function. By suppressing IL-2, CREMα can dampen certain immune responses. nih.gov In SLE patients, the increased levels of CREMα are directly linked to the reduced production of IL-2 observed in their T cells. researchgate.net
Conversely, CREMα acts as an activator of Interleukin-17A (IL-17A) and Interleukin-21 (IL-21) expression. nih.govresearchgate.net IL-17A is a proinflammatory cytokine central to the function of Th17 cells, which are implicated in several autoimmune diseases. nih.gov CREMα directly binds to the IL17A promoter, leading to increased gene expression. nih.gov Similarly, CREMα enhances the production of IL-21, another cytokine involved in promoting Th17 responses. nih.govresearchgate.net This dual regulatory role of CREMα on IL-2 and IL-17A/IL-21 contributes to an imbalance in immune homeostasis, favoring proinflammatory effector T cell responses. acrabstracts.orgpnas.org
| Cytokine | Effect of CREMα | Mechanism |
| Interleukin-2 (IL-2) | Repression | Binds to the IL-2 promoter and suppresses transcription. researchgate.netnih.gov |
| Interleukin-17A (IL-17A) | Activation | Binds to the IL-17A promoter and enhances transcription. nih.gov |
| Interleukin-21 (IL-21) | Activation | Enhances transcription, contributing to increased IL-17 production. nih.govresearchgate.net |
Macrophage Function and Proinflammatory Cytokines
Macrophages, key cells of the innate immune system, can be broadly categorized into proinflammatory (M1) and anti-inflammatory (M2) phenotypes. While direct studies on CREM's role in macrophage polarization are less extensive, the pathways it influences are central to this process. The cAMP signaling pathway, of which CREM is a key nuclear effector, generally exerts anti-inflammatory effects on macrophages. pnas.org It can inhibit the function of M1 macrophages, in part by inducing the anti-inflammatory cytokine IL-10. pnas.org
M1 macrophages are characterized by their secretion of proinflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and various interleukins. frontiersin.orgnih.gov The activation of transcription factors like NF-κB is crucial for the production of these inflammatory mediators. nih.gov Given that cAMP signaling can inhibit NF-κB activity, it suggests an indirect role for CREM in downregulating the production of proinflammatory cytokines in macrophages. pnas.org However, the precise and direct mechanisms by which CREM isoforms regulate macrophage function and the expression of specific proinflammatory cytokines require further investigation.
Cardiovascular System Regulation
The this compound is emerging as a significant regulator within the cardiovascular system, implicated in both normal cardiac function and the pathogenesis of heart disease. ahajournals.org Different isoforms of CREM can be found in the heart, and their expression levels can change in response to stimuli like chronic β-adrenergic stimulation, a key factor in the development of heart failure. ahajournals.orgnih.gov
Studies using mouse models have revealed that CREM is a key regulator of cardiac function and is involved in multiple signaling pathways. ahajournals.org For instance, the inducible CREM repressor isoform, ICER, has been identified as a regulator of apoptosis (programmed cell death) in cardiac myocytes. ahajournals.org In a model of heart failure induced by overactive β1-adrenergic receptors, the absence of functional CREM protected against cardiomyocyte hypertrophy, fibrosis, and left ventricular dysfunction. ahajournals.org This suggests that CREM activation contributes to the detrimental cardiac remodeling seen in heart failure.
Cardiac Function and Morphogenesis
This compound is integral to normal cardiac morphogenesis and function. researchgate.netoup.com Studies have shown that CREM, along with other members of the CREB family, is important for the structural development of the heart. researchgate.net Overexpression of a specific human cardiac isoform of CREM (CREM-IbΔC-X) in transgenic mice leads to significant cardiac alterations, including atrial and ventricular hypertrophy, atrial enlargement, and the development of atrial fibrillation, ultimately resulting in premature death. nih.govahajournals.org These findings underscore CREM's role as a central regulator of cardiac morphology. researchgate.netnih.gov
In terms of cardiac function, CREM-deficient mice have been observed to exhibit left ventricular dysfunction even without the presence of hypertrophy. researchgate.net Conversely, transgenic mice with heart-directed expression of a CREM isoform showed increased contractility of the left ventricle. nih.gov This was likely due to the selective upregulation of SERCA2, the cardiac Ca2+-ATPase of the sarcoplasmic reticulum. nih.gov Furthermore, the inactivation of CREM has been shown to offer partial protection against the detrimental effects mediated by β-adrenoceptors in the mouse heart. physiology.orgahajournals.org
Modulation of Gene Expression in Cardiomyocytes
This compound exerts its influence on cardiac function by modulating the expression of a wide range of genes within cardiomyocytes. nih.govoup.com It binds to cAMP responsive elements (CREs) in the promoter regions of target genes, thereby regulating their transcription in response to cAMP signaling. physiology.orgjneurosci.org This mechanism is a critical component of cAMP-dependent gene regulation in the heart. nih.govoup.com
In transgenic mice overexpressing a CREM isoform, researchers observed a decrease in the messenger RNAs (mRNAs) for the transcription factor dHAND and the small G-protein RhoB. nih.gov Additionally, CREM has been implicated in the regulation of genes associated with cardiotoxicity, fibrosis, and cardiac remodeling, such as Nexilin and Versican, particularly in response to high glucose levels. researchgate.netnih.gov Inactivation of CREM in mice with β1AR-overexpression protected them from cardiomyocyte hypertrophy and fibrosis, and this was associated with altered mRNA or protein levels of predicted CREB/CREM target genes like the cardiac ryanodine (B192298) receptor, tropomyosin 1α, and cardiac α-actin. ahajournals.org
Central Nervous System Function
The this compound is also a key player in the central nervous system, where it is involved in processes ranging from synaptic plasticity to the regulation of movement and the response to neuronal injury.
Neuronal Plasticity and Neuroplasticity
CREM, as part of the CREB family of transcription factors, is involved in neuronal plasticity, the brain's ability to reorganize itself by forming new neural connections. frontiersin.orgnih.govfrontiersin.org These transcription factors are key mediators of the nuclear responses to stimuli that drive activity-dependent processes like synaptogenesis and the refinement of neural connections. jneurosci.orgnih.gov Interestingly, the role of CREB/CREM genes in neural activity appears to differ depending on the developmental stage. jneurosci.orgnih.gov While they are required for activity-dependent synaptogenesis in the maturing and adult brain, a lack of these genes at early embryonic stages leads to an increase in synaptogenesis and spontaneous network activity. jneurosci.orgnih.gov This suggests an unexpected negative regulatory role for CREB/CREM in early neural development. jneurosci.orgjneurosci.org
Memory and Long-Term Potentiation
The CREB/CREM family of transcription factors is well-documented for its critical role in learning, memory consolidation, and long-term potentiation (LTP), a persistent strengthening of synapses that is a cellular basis for memory. frontiersin.orgcsic.esnih.gov The induction of CRE-driven gene expression is considered a general requirement for various types of long-term memory. csic.es While much of the research has focused on CREB, the functional redundancy within the CREB family suggests that CREM also contributes to these processes. csic.es For instance, mice lacking certain CREB isoforms show impairments in long-term memory. frontiersin.orgexpertsmind.com The activation of CREB/CREM-mediated transcription is a crucial molecular step for the maintenance of L-LTP. physiology.org
Regulation of Locomotion
CREM proteins have a demonstrated role in the regulation of locomotion. wikipedia.orgcapes.gov.br Studies on CREM-mutant mice have revealed a significant increase in locomotor activity. capes.gov.brnih.gov Unlike normal mice, these CREM-deficient mice exhibited consistent locomotor activity throughout the circadian cycle, indicating a disruption in the normal rhythmic control of movement. capes.gov.brnih.gov These findings highlight the specific function of CREM in controlling locomotor behavior. capes.gov.br
Role in Neuronal Damage and Repair
Research indicates that this compound is involved in the cellular response to neuronal damage and may participate in repair processes. nih.gov Studies in rats have shown that CREM expression increases in the central nervous system following neuronal damage, suggesting a role in CNS injury and repair. nih.gov Specifically, after a traumatic brain injury (TBI) in adult rats, there was a significant upregulation of CREM-1 in the peritrauma cortex. nih.gov This CREM-1 was primarily localized in the nuclei of neurons. nih.gov Further investigation suggested that CREM-1 might be involved in neuronal apoptosis (programmed cell death) following TBI, potentially by interacting with CREB. nih.gov Knocking down CREM-1 with siRNA pointed to a probable pro-apoptotic role for this protein in neuronal apoptosis. nih.gov Conversely, the inducible cAMP early repressor (ICER), an isoform of CREM that acts as a transcriptional repressor, has been shown to evoke neuronal apoptosis, possibly by suppressing the expression of anti-apoptotic genes like Bcl-2. jneurosci.org
Data Tables
Table 1: Research Findings on this compound in Cardiac Function
| Area of Study | Model System | Key Findings | Citation |
| Cardiac Morphogenesis | Transgenic Mice (CREM-IbΔC-X overexpression) | Atrial and ventricular hypertrophy, atrial enlargement, atrial fibrillation, premature death. | nih.govahajournals.org |
| Cardiac Function | CREM-deficient Mice | Left ventricular dysfunction without hypertrophy. | researchgate.net |
| Cardiac Function | Transgenic Mice (CREM-IbΔC-X overexpression) | Increased left ventricular contractility, likely due to SERCA2 upregulation. | nih.gov |
| Gene Expression | Transgenic Mice (CREM-IbΔC-X overexpression) | Decreased mRNA for dHAND and RhoB. | nih.gov |
| Gene Expression | Cardiomyocytes (High Glucose) | Regulation of genes linked to cardiotoxicity, fibrosis, and remodeling (e.g., Nexilin, Versican). | researchgate.netnih.gov |
| Gene Expression | β1AR-overexpressing/CREM-deficient Mice | Altered levels of cardiac ryanodine receptor, tropomyosin 1α, and cardiac α-actin. | ahajournals.org |
Table 2: Research Findings on this compound in Central Nervous System Function
| Area of Study | Model System | Key Findings | Citation |
| Neuronal Plasticity | CREB1Nescre/CREM−/− Mutant Mice | Increased synaptogenesis and spontaneous network activity at embryonic stages. | jneurosci.orgnih.gov |
| Memory and LTP | CREB-deficient Mice | Impaired long-term memory. | frontiersin.orgexpertsmind.com |
| Locomotion | CREM-mutant Mice | Drastic increase in locomotor activity and loss of circadian rhythmicity of movement. | capes.gov.brnih.gov |
| Neuronal Damage | Rat TBI Model | Upregulation of CREM-1 in the peritrauma cortex, suggesting a role in neuronal apoptosis. | nih.gov |
| Neuronal Repair | In Vitro Neuronal Cultures | ICER isoform induces neuronal apoptosis, possibly by downregulating Bcl-2. | jneurosci.org |
Metabolic Pathway Regulation
The cAMP-responsive element modulator (CREM) protein, a member of the ATF/CREB family of transcription factors, plays a pivotal role in translating signals from the cyclic AMP (cAMP) pathway into changes in gene expression. ontosight.ai This function positions CREM as a key regulator in various metabolic processes, integrating nutritional and hormonal signals to maintain cellular and systemic homeostasis. diabetesjournals.org
Glucose Metabolism
CREM is an important modulator of glucose metabolism, with its expression and activity being influenced by glucose levels. ontosight.ai Research has shown that conditions of high glucose (hyperglycemia) can induce the expression of the CREM gene. researchgate.netdiabetesjournals.org This response has been observed in various cell types, including cardiomyocytes and pancreatic β-cells. researchgate.netdiabetesjournals.org In cardiomyocytes, high glucose not only induces CREM but also markers associated with cardiac damage and remodeling. researchgate.net
The ATF/CREB family, to which CREM belongs, is central to the regulation of hepatic gluconeogenesis, the process of generating glucose in the liver, particularly during fasting. diabetesjournals.org While the closely related protein CREB is a primary driver of this process, the network of these transcription factors works together to control the expression of key gluconeogenic enzymes. diabetesjournals.org However, the induction of CREM in response to chronic hyperglycemia has been linked to β-cell dysfunction, suggesting a complex and potentially detrimental role in pathological states. researchgate.netdiabetesjournals.org
Lipid Metabolism
This compound is also implicated in the regulation of lipid metabolism. ontosight.aiproteinatlas.org Its involvement is noted in both liver and intestinal metabolic pathways. proteinatlas.org Similar to its response to high glucose, CREM expression can also be induced by elevated levels of free fatty acids. researchgate.net This induction is associated with pancreatic B-cell dysfunction, highlighting a link between lipid levels and CREM-mediated gene regulation. researchgate.net Furthermore, the inducible cAMP early repressor (ICER) isoform of CREM is involved in mediating the circadian rhythm in the liver, a process tightly linked to metabolic control. mdpi.com
Insulin (B600854) Production and Secretion
CREM plays a significant, primarily inhibitory, role in the function of pancreatic β-cells, the sole producers of insulin. wikipedia.org Specifically, the ICER isoform of CREM acts as a powerful repressor of insulin gene transcription. mdpi.com Studies have demonstrated that hyperglycemia and elevated free fatty acids can cause an overexpression of CREM, which in turn inhibits both the transcription of the insulin gene and the subsequent secretion of insulin. researchgate.net In hyperglycemic rat models, an inhibition of CREM expression was associated with reduced insulin gene expression and impaired glucose-stimulated insulin secretion, a hallmark of β-cell dysfunction. researchgate.net This inhibitory action is mediated by ICER binding to the promoters of genes within the insulin pathway. mdpi.com
Adipokine Production
Adipokines are signaling proteins secreted by adipose (fat) tissue that play crucial roles in metabolism, inflammation, and insulin sensitivity. sochob.clfrontiersin.org The this compound, particularly its ICER isoform, modulates the production of these critical hormones. mdpi.com Research indicates that ICER can inhibit the expression of adiponectin, a beneficial adipokine known for its anti-inflammatory and insulin-sensitizing properties. diabetesjournals.orgmdpi.comsochob.cl Adiponectin typically enhances fatty acid oxidation and glucose uptake while reducing glucose production in the liver. frontiersin.org By repressing adiponectin, CREM can contribute to the metabolic dysregulation seen in conditions like obesity and type 2 diabetes. diabetesjournals.orgmdpi.com
Table 1: Research Findings on CREM's Role in Metabolic Regulation
| Metabolic Process | Key Function of CREM | Research Findings |
|---|---|---|
| Glucose Metabolism | Regulates genes involved in glucose homeostasis. | Expression is induced by hyperglycemia researchgate.netdiabetesjournals.org. Involved in the broader ATF/CREB network controlling hepatic gluconeogenesis diabetesjournals.org. |
| Lipid Metabolism | Involved in controlling lipid metabolic pathways. | Expression is induced by elevated free fatty acids researchgate.net. The ICER isoform helps mediate circadian rhythm in the liver mdpi.com. |
| Insulin Secretion | Primarily acts as a repressor of insulin gene transcription and secretion. | Overexpression inhibits insulin production, leading to β-cell dysfunction researchgate.netresearchgate.net. The ICER isoform binds to insulin pathway gene promoters mdpi.com. |
| Adipokine Production | The ICER isoform modulates adipokine expression. | Inhibits the production of the beneficial adipokine, adiponectin diabetesjournals.orgmdpi.com. |
Other Physiological Processes
Beyond its role in metabolism, CREM is a multifaceted transcription factor involved in fundamental cellular events. Its various isoforms can act as either activators or repressors of gene transcription, allowing for complex, context-dependent regulation of cellular physiology. ontosight.airoyalsocietypublishing.org
Cell Growth, Differentiation, Proliferation, and Survival
CREM and its related family member CREB are deeply involved in controlling cell fate, including proliferation, differentiation, and survival. oncotarget.comnih.gov The ATF/CREB family regulates genes that are crucial for cell differentiation and survival. researchgate.net A well-documented role for CREM is as a master-switch in the development and differentiation of male germ cells. royalsocietypublishing.org
The protein's role in cell proliferation appears to be highly context-specific. For instance, in vascular smooth muscle cells (VSMCs), CREM functions as a restraint on proliferation. nih.gov Studies in mice have shown that the inactivation of CREM leads to increased neointima formation following injury, driven by an increase in VSMC proliferation. nih.gov This suggests that in healthy vasculature, CREM helps to maintain a non-proliferative, contractile state. nih.gov In other contexts, such as in the liver, CREM has been implicated in the proliferation of hepatocytes following partial hepatectomy. nih.gov This dual functionality highlights CREM's ability to either promote or inhibit cell growth depending on the cell type and physiological signals. The broader CREB/CREM family is known to regulate the expression of key cell cycle proteins, such as cyclins, and survival genes like Bcl-2, underscoring their importance in these fundamental processes. aai.orgresearchgate.net
Table 2: Research Findings on CREM's Role in Cellular Processes
| Process | Role of CREM | Specific Research Findings |
|---|---|---|
| Differentiation | Acts as a master-switch regulator. | A functional switch in CREM expression is critical for the development of male germ cells royalsocietypublishing.org. |
| Proliferation | Can act as both an inhibitor and a promoter. | Restrains platelet-derived growth factor (PDGF)-dependent proliferation in vascular smooth muscle cells nih.gov. Implicated in hepatocyte proliferation after liver injury nih.gov. |
| Growth & Survival | Regulates genes essential for cell growth and survival. | The broader ATF/CREB family influences cell survival and growth by regulating genes like c-fos, junB, and bcl-2 oncotarget.comaai.org. |
Apoptosis Pathways
The cAMP-responsive element modulator (CREM) protein is a critical transcription factor that plays a dual role in cellular fate, acting as a master-switch that regulates the balance between differentiation and programmed cell death, or apoptosis. nih.govnih.gov Its influence on apoptosis is complex, primarily mediated by the differential expression of its various isoforms, which can function as either transcriptional activators or repressors. nih.govuniprot.org This differential activity allows CREM to fine-tune the expression of genes essential for cell survival and death in response to various physiological signals.
The CREM gene produces repressor isoforms, such as the well-studied Inducible cAMP Early Repressor (ICER), which are potent endogenous antagonists of the cAMP responsive element-binding protein (CREB), a transcription factor crucial for neuronal and other cell survival. nih.govjneurosci.organe.pl ICER isoforms contain a DNA-binding domain but lack the transactivation domain, enabling them to bind to cAMP response elements (CRE) in the promoters of target genes and inhibit their transcription. jneurosci.organe.pl This repression is a key mechanism by which CREM can drive a cell toward apoptosis.
Conversely, activator isoforms of CREM are essential for the survival and differentiation of specific cell types. tandfonline.com A prime example is in spermatogenesis, where a developmental switch from CREM repressors to the activator isoform CREMτ is required for the maturation of post-meiotic germ cells. nih.govtandfonline.com In the absence of activator CREM, as demonstrated in CREM-deficient mice, spermatogenesis halts, and the germ cells undergo massive apoptosis. nih.govnih.govuniprot.org This highlights the stringent requirement for CREM activators in suppressing the cell death pathway during terminal differentiation. tandfonline.com
Detailed Research Findings
Research across different cellular systems has elucidated the specific pathways through which CREM isoforms modulate apoptosis.
Regulation of the Bcl-2 Family: A primary mechanism by which CREM influences apoptosis is through the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. researchgate.net The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like Bad and Bid), which collectively control the permeability of the mitochondrial outer membrane. frontiersin.orgmdpi.comnih.gov The anti-apoptotic protein Bcl-2 is a known CREB target gene. jneurosci.org Studies have shown that the pro-apoptotic repressor ICER can diminish the levels of Bcl-2. jneurosci.orgresearchgate.net By silencing the expression of anti-apoptotic genes like Bcl-2, ICER tips the balance in favor of pro-apoptotic signals, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation. jneurosci.orgmdpi.comresearchgate.net
Neuronal Apoptosis: In the nervous system, ICER plays a significant role in programmed cell death. jneurosci.orgresearchgate.net Stimuli that evoke neuronal cell death, such as serum deprivation or glutamate-induced excitotoxicity, lead to an upregulation of ICER expression. jneurosci.org Overexpression of ICER isoforms in cultured cortical neurons is sufficient to induce apoptosis. jneurosci.organe.pl This pro-apoptotic effect is linked to ICER's ability to inhibit CRE-dependent transcription, thereby reducing the expression of crucial survival factors like Bcl-2. jneurosci.org Research has identified that all four ICER isoforms (Ig, Iγ, IIg, IIγ) are induced during pro-apoptotic events in neuronal cultures and are each capable of evoking cell death. ane.pl
Germ Cell Apoptosis: The role of CREM in male germ cells is one of the most well-documented examples of its control over apoptosis. nih.gov Male mice with a disrupted Crem gene are infertile due to a tenfold increase in germ cell apoptosis at the round spermatid stage. nih.gov This phenotype is caused by the failure to express the activator isoform CREMτ, which is normally responsible for transcribing a suite of post-meiotic genes required for spermatid maturation and survival. nih.govmdpi.com This demonstrates that in this context, CREM activators function to suppress apoptosis and promote differentiation. tandfonline.com
Cardiac Myocyte Apoptosis: In cardiac myocytes, ICER acts as a positive mediator of apoptosis. researchgate.net In response to hypertrophic stimuli, ICER expression is upregulated and functions as a negative regulator of hypertrophy and a promoter of cell death. researchgate.net This effect is achieved, in part, through the inhibition of CRE-mediated transcription and the downregulation of Bcl-2. researchgate.net
The table below summarizes key research findings on the role of different CREM isoforms in apoptosis across various cell types.
| CREM Isoform | Cell/System Type | Effect on Apoptosis | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|---|
| ICER (Inducible cAMP Early Repressor) | Neurons | Promotes | Acts as a CREB antagonist; downregulates the anti-apoptotic protein Bcl-2. | jneurosci.organe.pl |
| ICER | Cardiac Myocytes | Promotes | Inhibits CRE-mediated transcription and downregulates Bcl-2. | researchgate.net |
| CREMτ (activator) | Male Germ Cells (Spermatids) | Inhibits | Activates transcription of post-meiotic genes essential for differentiation and survival. Lack of CREMτ leads to apoptosis. | nih.govnih.govtandfonline.com |
| CREMα (repressor) | T-lymphocytes (in SLE) | Modulates | Represses IL-2 gene expression, which can affect T-cell survival and function. | nih.govnih.gov |
| ICER | Leukemia Cells (IPC-81) | Promotes | Induced by cAMP-elevating agents that trigger apoptosis. | researchgate.net |
Pathophysiological Implications of Crem Protein Dysregulation
Male Infertility and Spermatogenesis Disorders
CREM is essential for the intricate process of spermatogenesis, particularly the post-meiotic differentiation of spermatids. nih.govum.esbioscientifica.com The activator isoform, CREMτ, is a master switch that drives the expression of numerous genes required for the morphological and functional maturation of sperm. nih.govencyclopedia.pubmdpi.com Consequently, disruptions in CREM expression or function are strongly associated with male infertility.
Spermiogenesis Arrest Phenotypes
A hallmark of CREM dysregulation is a block in spermiogenesis, the final phase of spermatogenesis where round spermatids undergo a dramatic transformation into mature spermatozoa.
Round Spermatid Arrest: The most well-documented phenotype associated with CREM deficiency is a complete arrest of spermatogenesis at the early round spermatid stage. nih.govkarger.combiologists.comresearchgate.net Studies on genetically modified mice lacking a functional Crem gene have been instrumental in revealing this critical role. These Crem-knockout mice are sterile and produce no sperm, with their seminiferous tubules showing a halt in germ cell development before the elongation phase. nih.govum.eskarger.com This arrest is accompanied by a significant increase in germ cell apoptosis. nih.govum.es
Lack of Post-Meiotic Gene Expression: The spermiogenesis arrest is a direct consequence of the failure to activate a battery of post-meiotic genes. CREMτ is responsible for transcribing genes essential for chromatin condensation, acrosome formation, and tail development. bioscientifica.comencyclopedia.pubrupress.org In the absence of functional CREM, the expression of key proteins such as protamines (PRM1, PRM2) and transition proteins (TNP1, TNP2) is dramatically reduced or absent. bioscientifica.comencyclopedia.pubrupress.org
Human Correlates: This phenotype is not limited to animal models. Studies in infertile men with round spermatid maturation arrest (RSMA) have revealed a significant reduction or a complete lack of CREM protein and its mRNA in testicular biopsies. researchgate.netresearchgate.netoup.com In these patients, the few spermatids present fail to progress beyond the initial stages of development, mirroring the findings in Crem-deficient mice. researchgate.netoup.com
Association with Oligozoospermia and Abnormal Protamination
Beyond a complete arrest, CREM dysregulation is also linked to less severe, yet significant, male infertility phenotypes such as oligozoospermia (low sperm count) and defects in sperm chromatin structure.
Oligozoospermia: While a total absence of CREM leads to azoospermia, altered expression levels are associated with oligozoospermia. encyclopedia.pubnih.govresearchgate.netnih.govnih.gov Studies have shown that infertile men with oligozoospermia may exhibit altered expression of CREM isoforms. nih.gov Furthermore, hypermethylation of the CREM promoter, an epigenetic modification that can silence gene expression, has been observed in patients with oligozoospermia. mdpi.comnih.govresearchgate.net This increased methylation negatively correlates with sperm concentration and motility. nih.govresearchgate.net
| Condition | Associated CREM Dysregulation | Key Research Findings | References |
|---|---|---|---|
| Spermiogenesis Arrest | Absence or severe reduction of CREMτ activator isoform. | Crem-knockout mice exhibit a complete block at the round spermatid stage and are sterile. Human patients with round spermatid maturation arrest show significantly reduced or undetectable CREM expression in the testis. | nih.govum.eskarger.comresearchgate.netresearchgate.netoup.com |
| Oligozoospermia | Altered expression of CREM isoforms; Hypermethylation of the CREM promoter. | A negative correlation exists between CREM promoter methylation levels and sperm concentration. Some oligozoospermic men maintain expression of only the repressor isoforms of CREM. | encyclopedia.pubmdpi.comnih.govresearchgate.netnih.govnih.gov |
| Abnormal Protamination | Reduced CREMτ-mediated transcription of protamine genes (PRM1, PRM2); Hypermethylation of the CREM promoter. | Patients with abnormal protamine ratios show significantly higher methylation of the CREM promoter compared to fertile controls. This leads to reduced expression of protamine genes. | encyclopedia.pubmdpi.comnih.govresearchgate.netnih.gov |
Genetic Basis of CREM-Related Infertility
The underlying cause of CREM dysregulation in infertile men can be genetic. While large-scale deletions or mutations are rare, more subtle genetic changes have been identified.
Gene Polymorphisms: Several single nucleotide polymorphisms (SNPs) have been identified within the human CREM gene. encyclopedia.pubnih.gov While some of these are benign, certain polymorphisms or combinations of them may contribute to a predisposition to infertility. encyclopedia.pub For instance, specific SNPs in the coding region of the CREM co-activator, ACT, have been linked to a reduced interaction between ACT and CREM, potentially impairing its transcriptional activity in patients with azoospermia or oligozoospermia. encyclopedia.pubnih.gov
Mutations: Although less common, mutations in the CREM gene have been reported in infertile men. A study of men with round spermatid arrest identified several genetic changes, including a non-sense mutation. encyclopedia.pub One patient who had no detectable this compound was found to be homozygous for nucleotide changes in multiple regulatory regions of the gene. encyclopedia.pub These findings suggest that an accumulation of potentially deleterious genetic variations in the CREM gene can lead to a severe infertility phenotype. encyclopedia.pub
Autoimmune and Inflammatory Diseases
The role of CREM extends beyond reproduction into the regulation of the immune system. The repressor isoform, CREMα, has emerged as a key player in the pathogenesis of certain autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).
Systemic Lupus Erythematosus (SLE) Pathogenesis
SLE is a chronic autoimmune disease characterized by the production of autoantibodies and widespread inflammation. A central feature of SLE is the profound dysregulation of T lymphocytes, and CREMα is at the heart of this dysfunction.
In healthy individuals, CREMα expression in T cells is low. However, in T cells from patients with SLE, CREMα is significantly overexpressed, and its levels often correlate with disease activity. nih.govpnas.orgoup.comaai.org This overexpression is not a mere consequence of the disease but an active contributor to its pathology, driving key features of T cell aberrancy.
Suppression of IL-2 Production: One of the most critical defects in SLE T cells is their inability to produce adequate amounts of Interleukin-2 (IL-2), a cytokine vital for immune regulation and the function of regulatory T cells (Tregs). oup.comaai.orgaai.orgfrontiersin.orgresearchgate.netresearchgate.netaai.orgmdpi.comnih.govdoi.orgjci.org Elevated CREMα is a primary cause of this IL-2 deficiency. oup.comaai.orgaai.orgfrontiersin.orgresearchgate.netresearchgate.netaai.orgmdpi.comnih.govdoi.orgjci.org CREMα binds directly to the IL2 gene promoter and acts as a potent transcriptional repressor. oup.comaai.orgdoi.org It achieves this by recruiting other repressive molecules, such as histone deacetylase 1 (HDAC1) and DNA methyltransferase 3a (DNMT3a), which create a "closed" chromatin state at the IL2 locus, effectively silencing the gene. researchgate.netmdpi.comresearchgate.net
Promotion of IL-17 Production: In a seemingly paradoxical function, while repressing IL2, CREMα actively promotes the expression of the pro-inflammatory cytokine IL-17. nih.govpnas.orgaai.orgfrontiersin.orgresearchgate.netjci.orgnih.gov T cells from SLE patients produce excessive amounts of IL-17, which contributes to inflammation and tissue damage. jci.orgnih.gov CREMα binds to the IL17A promoter and enhances its activity. pnas.orgresearchgate.netnih.gov Unlike its action at the IL2 promoter, at the IL17A locus, CREMα facilitates an "open" chromatin state, leading to increased gene transcription. researchgate.netnih.gov This dual function of CREMα—suppressing a regulatory cytokine while promoting an inflammatory one—is a key driver of the immune imbalance in SLE.
Altered T Cell Phenotype: The CREMα-driven imbalance in IL-2 and IL-17 production pushes T cells towards a pro-inflammatory, effector phenotype, resembling effector memory T cells. pnas.orgaai.org This contributes to the expansion of pathogenic T cell subsets observed in lupus. pnas.orgjci.org Furthermore, CREMα has been implicated in other T cell defects in SLE, including the reduced expression of the CD3ζ chain, a critical component of the T cell receptor complex. oup.com
| Aberrant T Cell Function in SLE | Role of Elevated CREMα | Molecular Mechanism | References |
|---|---|---|---|
| Decreased IL-2 Production | Acts as a transcriptional repressor of the IL2 gene. | CREMα binds to the IL2 promoter and recruits repressive enzymes like HDAC1 and DNMT3a, leading to a closed chromatin structure and gene silencing. | pnas.orgoup.comaai.orgaai.orgfrontiersin.orgresearchgate.netresearchgate.netaai.orgmdpi.comnih.govdoi.orgjci.orgresearchgate.net |
| Increased IL-17 Production | Acts as a transcriptional activator of the IL17A gene. | CREMα binds to the IL17A promoter, contributing to an open chromatin state and enhanced gene transcription. | nih.govpnas.orgaai.orgfrontiersin.orgresearchgate.netnih.govjci.orgnih.gov |
| Pro-inflammatory Phenotype | Promotes differentiation towards effector memory T cells. | The skewed IL-2/IL-17 balance favors the development and expansion of pathogenic effector T cells. | pnas.orgaai.orgjci.org |
CREMα-Mediated Enhancement of IL-17A and IL-21 Production
Juvenile Idiopathic Arthritis
Juvenile Idiopathic Arthritis (JIA) is the most prevalent inflammatory rheumatic disease in children. researchgate.net Similar to SLE, T cells play a central role in the pathogenesis of JIA, with an accumulation of pro-inflammatory effector T cells in the inflamed joints. nih.gov
Recent studies have implicated CREMα in the T cell pathophysiology of JIA. aai.org Elevated expression of CREM has been observed in the synovial fluid T cells of JIA patients. nih.gov This increased expression is particularly prominent in CD4+CD161+ T cells, a subset known to produce inflammatory cytokines. nih.gov
The inflammatory environment of the JIA joint, specifically the synovial fluid, can induce CREM expression in T cells. researchgate.netnih.gov This upregulation of CREMα is believed to contribute to the inflammatory phenotype of T cells in JIA by promoting the production of pro-inflammatory cytokines like IL-17 and IFN-γ. aai.org Knockdown of CREMα using siRNA in T cells from JIA patients has been shown to abrogate the induction of these cytokines. aai.org
Furthermore, CREMα appears to regulate the balance of T cell subsets in JIA. It has been suggested that CREMα overexpression contributes to the generation of inflammatory CD4+ IL-17+ cells and inflammatory CD161+FoxP3+ cells, while having less of an effect on stable regulatory T cells. nih.govaai.org This suggests that CREMα may contribute to the failure of regulatory T cells to control the ongoing inflammation in the joints of JIA patients. nih.gov In vivo studies using a mouse model of T cell-dependent arthritis have shown that the development of arthritis is ameliorated in mice that received adoptively transferred CREM-/- T cells, further supporting the pro-inflammatory role of CREM in JIA. researchgate.net
Allergic and Inflammatory Responses
The role of CREM extends to allergic and other inflammatory responses, particularly those mediated by T helper 2 (Th2) cells. oncotarget.com Allergic diseases like asthma are characterized by an exaggerated Th2 response, leading to the production of cytokines such as IL-4, IL-5, and IL-13. nih.gov
Interestingly, in the context of allergic inflammation, CREM appears to act as a negative regulator of the Th2 response. nih.gov Studies have shown that T cells from asthmatic children and adults with atopy express lower levels of CREM compared to healthy individuals. nih.govresearchgate.net This suggests that a deficiency in CREM may contribute to the development of allergic diseases.
In murine models of asthma, CREM-deficient mice exhibit enhanced Th2 effector cytokine production and stronger airway hyperresponsiveness. nih.govnih.gov Conversely, transgenic mice that overexpress CREMα in their T cells show a decrease in Th2-type cytokines and are protected in an asthma model. nih.govnih.gov
The mechanisms by which CREM suppresses the Th2 response are thought to involve both direct and indirect effects. CREM can directly bind to the promoters of the IL-4 and IL-13 genes to suppress their transcription. nih.govnih.gov Additionally, CREM can indirectly suppress the Th2 response by regulating IL-2-dependent STAT5 activation. nih.gov
In contrast to its role in allergic inflammation, CREMα overexpression has been shown to exacerbate other types of inflammatory conditions. For instance, in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), T cell-specific overexpression of CREMα enhanced the influx of T cells and the expression of TNF-α in the lungs, leading to worsened lung function. aai.org This suggests that the role of CREM in inflammation is context-dependent, with its effects varying depending on the specific disease and the underlying immune mechanisms.
Cardiac Pathophysiology
Diabetic Cardiomyopathy and Hyperglycemia Response
Diabetic cardiomyopathy is a form of heart disease that develops in individuals with diabetes, independent of other cardiovascular risk factors. It is characterized by structural and functional changes in the heart muscle, including cardiac fibrosis and hypertrophy. nih.govmdpi.com
The transcription factor CREM has been identified as a key player in the development of diabetic cardiomyopathy, particularly in response to hyperglycemia (high blood sugar). nih.gov Elevated glucose levels induce the overexpression of CREM in cardiomyocytes. mdpi.comresearchgate.net This increased CREM expression is associated with adverse cardiac remodeling, including increased cardiac fibrosis. nih.govresearchgate.net
CREM is thought to promote cardiac fibrosis by altering the expression of genes involved in the extracellular matrix. mdpi.com In addition to hyperglycemia, elevated levels of free fatty acids, another common feature of diabetes, can also induce CREM overexpression. mdpi.comresearchgate.net
The detrimental effects of CREM in the diabetic heart may also be mediated through epigenetic mechanisms. CREM activation can lead to alterations in histone acetylation and changes in the expression of microRNAs, which in turn can modify the expression of cardiac proteins and contribute to the "glycemic memory" phenomenon, where the adverse effects of hyperglycemia persist even after blood sugar levels are controlled. researchgate.netresearchgate.net
Furthermore, CREM has been implicated in the regulation of genes involved in cardiac contractility and signaling pathways. For example, high glucose has been shown to induce the expression of Nexilin and ADRA2A, genes involved in the structure of the cardiac Z-disk and adrenergic signaling, respectively, in a CREM-dependent manner. researchgate.net Alterations in the localization of Nexilin have been observed in the hearts of hyperglycemic mice, suggesting a potential impact on cardiac contractility. researchgate.net
The signaling pathways upstream of CREM in the context of hyperglycemia are also being investigated. The cGMP-PKG pathway appears to play a role, as treatment with sildenafil, a phosphodiesterase type 5 inhibitor that increases cGMP levels, has been shown to counteract the hyperglycemia-induced increase in CREM and Nexilin expression. researchgate.net This suggests that targeting CREM or its upstream regulators could be a potential therapeutic strategy for diabetic cardiomyopathy.
Interactive Data Table: this compound Dysregulation in Disease
| Disease | Key CREM Isoform | Primary Cell Type Affected | Effect on Cytokine/Gene Expression | Pathophysiological Consequence |
|---|---|---|---|---|
| Systemic Lupus Erythematosus (SLE) | CREMα | T cells | ↓ IL-2, ↑ IL-17A, ↑ IL-21 | Impaired immune tolerance, chronic inflammation |
| Juvenile Idiopathic Arthritis (JIA) | CREMα | T cells | ↑ IL-17, ↑ IFN-γ | Joint inflammation and damage |
| Allergic Asthma | CREM | T cells | ↓ IL-4, ↓ IL-5, ↓ IL-13 (in healthy state) | Deficiency leads to exaggerated Th2 response |
| Diabetic Cardiomyopathy | CREM | Cardiomyocytes | ↑ Fibrosis-related genes, ↑ Nexilin, ↑ ADRA2A | Cardiac fibrosis, hypertrophy, and dysfunction |
Atrial Fibrillation Susceptibility and Electrophysiological Remodeling
Emerging evidence links the dysregulation of CREM transcription factors to the pathophysiology of atrial fibrillation (AF), the most common cardiac arrhythmia. nih.govimrpress.com Studies in patients have associated reduced expression of genes regulated by the CREB/CREM family with susceptibility to AF. nih.gov Animal models have been crucial in elucidating this connection. Specifically, transgenic mice with heart-directed overexpression of the CREM repressor isoform, CREM-IbΔC-X, spontaneously develop AF. nih.govahajournals.org This isoform was first found in failing human hearts. frontiersin.orgnih.gov
The development of AF in these mice is preceded by significant atrial remodeling, including atrial dilation and conduction abnormalities. nih.gov This remodeling is characterized by profound changes in the electrical properties of atrial cells, a process known as electrophysiological remodeling. ahajournals.org Research in these transgenic mice has identified a complex electrical remodeling in atrial myocytes, featuring the downregulation of multiple K+ channel subunits and their corresponding currents. ahajournals.org This leads to a prolongation of the action potential duration (APD), a key factor contributing to the development of arrhythmias. ahajournals.org The progression of AF-induced remodeling in these mice recapitulates many structural changes seen in human patients before the onset of AF. ahajournals.org
Furthermore, investigations have revealed that genes encoding critical potassium channels, such as Kcnd2, Kcnd3, Kcnj3, and Kcnh2, are novel targets of the CREM repressor. ahajournals.org The altered expression of genes controlling structure, metabolism, contractility, and electrical activity underscores the value of CREM transgenic mice as an experimental model for understanding human AF pathophysiology. nih.gov
| Finding Category | Observation in CREM-IbΔC-X Transgenic Mice | Implication for Atrial Fibrillation |
| Phenotype | Spontaneous onset of atrial fibrillation. ahajournals.org | Models human AF susceptibility linked to CREM dysregulation. nih.gov |
| Structural Remodeling | Progressive atrial dilation. frontiersin.org | Precedes the onset of AF. nih.gov |
| Electrophysiology | Action potential prolongation. ahajournals.org | Creates a substrate for arrhythmia. ahajournals.org |
| Ion Channel Expression | Downregulation of K+ channel subunits (e.g., Kv4.2, Kv4.3, Kir3.1/3.4). ahajournals.org | Reduced repolarizing K+ currents. ahajournals.org |
| Gene Regulation | Identification of Kcnd2, Kcnd3, Kcnj3, and Kcnh2 as novel CREM-target genes. ahajournals.org | Direct link between CREM and electrical stability genes. ahajournals.org |
Role of CREM Repressor Isoforms in Cardiac Dysfunction
Beyond their role in AF, CREM repressor isoforms are significantly implicated in broader cardiac dysfunction and the pathogenesis of heart failure. nih.govahajournals.org Chronic stimulation of β1-adrenoceptors (β1AR) is a known contributor to heart failure, and this signaling pathway involves cAMP-dependent gene control, where CREM plays a pivotal role. ahajournals.org The CREM repressor isoform CREM-IbΔC-X, first identified in failing human heart tissue, and the inducible cAMP early repressor (ICER) are both induced by β-adrenergic stimulation. nih.gov
Studies using transgenic mice have demonstrated that heart-directed expression of the CREM-IbΔC-X repressor isoform leads to arrhythmogenic alterations in ventricular cardiomyocytes. nih.govnih.gov These changes include an increased incidence of spontaneous Ca2+ releases and early afterdepolarizations, which are associated with ventricular extrasystoles. nih.govnih.gov This suggests that the inhibition of CRE-dependent transcription by these repressors contributes to the formation of an arrhythmogenic substrate in chronic heart disease. nih.gov
Conversely, inactivating CREM has been shown to be protective. In a mouse model of β1AR-overexpression, which typically leads to cardiac damage, CREM inactivation prevented cardiomyocyte hypertrophy, fibrosis, and left ventricular dysfunction. ahajournals.org This protective effect was associated with the normalization of a set of predicted CREM target genes, including the cardiac ryanodine (B192298) receptor, tropomyosin 1α, and cardiac α-actin. ahajournals.org This highlights CREM's position as a critical mediator of the detrimental cardiac effects of chronic β1AR stimulation. ahajournals.org
| CREM Repressor Isoform | Experimental Model | Key Findings | Pathophysiological Consequence |
| CREM-IbΔC-X | Transgenic mouse (ventricular analysis) | Increased spontaneous Ca2+ releases, action potential prolongation, early afterdepolarizations. nih.govnih.gov | Formation of an arrhythmogenic substrate in ventricular tissue. nih.gov |
| CREM (general) | β1AR-overexpressing mice with/without functional CREM | CREM inactivation protected against hypertrophy, fibrosis, and LV dysfunction. ahajournals.org | Mediates detrimental cardiac effects of chronic β-adrenergic stimulation. ahajournals.org |
| ICER | Human heart failure tissue | Upregulated in human heart failure. nih.gov | Contributes to altered gene regulation in heart failure. ahajournals.org |
Neuropsychiatric Disorders
Addiction and Impulsive Behavior
The this compound plays a critical role in the neurobiological underpinnings of addiction and impulsivity. researchgate.netnih.gov Research has focused on the ventral striatum, particularly the nucleus accumbens, a brain region central to reward and addiction. researchgate.netresearchgate.net A key study using a rat model of Attention-Deficit/Hyperactivity Disorder (ADHD) established a causal link between CREM expression and impulsive behavior. researchgate.netnih.gov In this model, impulsive animals showed a higher sensitivity to heroin and had reduced expression of CREM in the nucleus accumbens core. researchgate.netnih.gov Crucially, virally increasing the levels of CREM in this brain region successfully decreased impulsive actions. researchgate.net
These findings from animal models are supported by human genetic studies. researchgate.net A promoter variant in the human CREM gene (rs12765063) has been associated with impulsivity, hyperactivity, and phenotypes related to addiction in seven independent human populations. researchgate.net This suggests that the regulatory region of the CREM gene, which may control how much protein is produced, can influence behavior and vulnerability to substance abuse. researchgate.netlivescience.com The collective evidence points to ventral striatal CREM as a key mediator of impulsivity relevant to substance abuse, making it and its regulated network potential therapeutic targets. researchgate.netnih.gov
| Research Area | Key Findings | Significance |
| Animal Model (ADHD Rat) | Reduced CREM expression in the nucleus accumbens core is linked to increased impulsivity and heroin sensitivity. researchgate.netnih.gov | Establishes a causal relationship between CREM levels and impulsive action. researchgate.net |
| Animal Model (Intervention) | Virally increasing CREM levels in the nucleus accumbens decreased impulsive action. researchgate.net | Demonstrates that modulating CREM can alter addiction-related behaviors. researchgate.net |
| Human Genetics | A CREM promoter variant (rs12765063) is associated with impulsivity, hyperactivity, and addiction phenotypes. researchgate.net | Translates animal findings to human populations, suggesting a genetic basis for vulnerability. researchgate.net |
Alzheimer's Disease and Neuronal Expression Changes
This compound expression is altered in the context of Alzheimer's disease (AD), a neurodegenerative disorder characterized by cognitive decline. nih.gov Immunohistochemical studies of human brain tissue have revealed that CREM is widely but unevenly distributed in the adult brain, with its localization confined to neurons. nih.gov
In a direct comparison between brains from AD patients and normal aging controls, a significant difference in CREM expression was observed. nih.govnih.gov Specifically, there was an increased cellular expression of CREM within the neurons of the dentate gyrus in Alzheimer's brains. nih.govnih.gov The dentate gyrus is a part of the hippocampus, a brain region critical for memory formation and one of the first areas affected in AD. This finding suggests a potential role for CREM in the neuronal processes affected by Alzheimer's pathology. nih.gov This is particularly interesting as the broader family of CREB/CREM transcription factors is known to be involved in neuronal plasticity and long-term memory. wikipedia.org
| Brain Region | Alzheimer's Disease Brain | Normal Aging Brain |
| Dentate Gyrus Neurons | Increased cellular expression of CREM. nih.govnih.gov | Baseline expression. nih.gov |
Epileptogenesis
The CREM gene and its repressor isoform, inducible cAMP early repressor (ICER), are involved in epileptogenesis, the process by which a normal brain develops epilepsy. researchgate.netnih.gov Seizure activity is known to alter the activity of the CREB/CREM gene family. researchgate.netoup.com Following status epilepticus (SE), a prolonged seizure that can trigger epileptogenesis, ICER mRNA and protein levels are increased in neurons. nih.gov
To understand the function of this increase, studies were conducted on mice lacking the CREM/ICER genes (null mice). nih.gov Following pilocarpine-induced SE, these CREM/ICER null mice developed a more severe epileptic phenotype, experiencing approximately three times more frequent spontaneous seizures compared to wild-type mice. nih.gov This suggests that the typical increase in ICER following SE may be a compensatory or neuroprotective mechanism that acts to suppress the severity of epilepsy. nih.gov The absence of CREM/ICER could lead to unchecked, pro-epileptic gene expression due to sustained activation of other transcription factors like CREB, contributing to more robust aberrant synaptic plasticity and a more severe epileptic network. nih.gov
| Mouse Genotype | Phenotype after Status Epilepticus (SE) | Interpretation |
| Wild Type | Increased ICER mRNA and protein; development of epilepsy. nih.gov | ICER is induced by SE. nih.gov |
| CREM/ICER Null | Development of a more severe epileptic phenotype with ~3-fold more frequent spontaneous seizures. nih.gov | CREM/ICER induction may serve a role in suppressing the severity of epilepsy. nih.gov |
Cancer Biology
The role of this compound in cancer is complex, with its expression being dysregulated in various ways across different types of tumors. nih.govmdpi.com A transcriptomic analysis of normal tissues and cancers showed that CREM transcription can be altered in tumors, suggesting that wild-type CREM may be involved in cancer biology. nih.govresearchgate.net Depending on the cancer type, CREM can be either overexpressed, as seen in some skin and immune cancers, or downregulated. mdpi.com
A significant finding is the identification of the CREM gene as a fusion partner in several neoplastic diseases. nih.govresearchgate.net The most common of these is the EWSR1-CREM fusion gene, which has been found recurrently in several mesenchymal tumors and in hyalinizing clear cell carcinoma of the salivary glands. nih.govresearchgate.net These fusion genes typically encode a protein that combines the transactivation domain of EWSR1 with the DNA-binding domain of CREM. nih.gov
| Cancer Type | Form of CREM Dysregulation | Associated Outcome/Function |
| Gastric Adenocarcinoma (GAC) | High wild-type CREM expression. frontiersin.org | Poorer overall survival; associated with immune-suppressive microenvironment. frontiersin.org |
| Glioma, Lung Adenocarcinoma (LUAD) | High wild-type CREM expression. frontiersin.org | Predicts poor outcome. frontiersin.org |
| Mesenchymal Tumors | EWSR1-CREM fusion gene. nih.govresearchgate.net | Recurrent genetic alteration. nih.gov |
| Salivary Gland Carcinoma | EWSR1-CREM fusion gene. nih.govresearchgate.net | Recurrent genetic alteration. nih.gov |
| Prostate & Esophageal Carcinoma | Altered wild-type CREM expression. nih.govresearchgate.net | Implicated in cancer biology. nih.gov |
In gastric adenocarcinoma, CREM expression has been linked to several key signaling pathways that are often dysregulated in cancer: frontiersin.org
PI3K-Akt signaling pathway
MAPK signaling pathway
JAK-STAT pathway
TGF-beta signaling pathway
Ras signaling pathway
Focal adhesion
cGMP-PKG signaling
Cell adhesion molecules
CREM Fusion Genes (e.g., EWSR1-CREM) in Neoplasms
The fusion of the Ewing Sarcoma Breakpoint Region 1 (EWSR1) gene with the cAMP-responsive element modulator (CREM) gene represents a significant driver in the development of various cancers. jst.go.jpspringermedizin.de This genetic alteration, often resulting from a chromosomal translocation, leads to the creation of a chimeric EWSR1-CREM protein. oncokb.org This fusion protein is considered oncogenic, meaning it can contribute to the transformation of normal cells into cancerous ones. oncokb.org The fusion typically combines the transcriptional activation domain of EWSR1 with the DNA-binding domain of CREM, resulting in the dysregulation of genes that control cell growth and proliferation. oncokb.orgascopubs.org
The EWSR1-CREM fusion is not limited to a single type of cancer but has been identified in a diverse range of both soft tissue and epithelial neoplasms. springermedizin.denih.gov These include:
Angiomatoid Fibrous Histiocytoma (AFH): A type of soft tissue tumor that most commonly affects children and young adults. springermedizin.denih.gov
Clear Cell Sarcoma (CCS): A rare sarcoma that typically arises in tendons and aponeuroses. springermedizin.denih.gov The EWSR1 gene in CCS can also fuse with other members of the CREB family of transcription factors, such as ATF1 and CREB1. aacrjournals.orgresearchgate.net
Hyalinizing Clear Cell Carcinoma: A rare form of cancer that primarily occurs in the salivary glands. springermedizin.deascopubs.org
Intracranial Myxoid Mesenchymal Tumors: A category of tumors found within the skull. oncokb.orgascopubs.org
Mesothelioma: A type of cancer that affects the lining of the body's cavities. jst.go.jpascopubs.org
Primary Pulmonary Myxoid Sarcoma: A rare tumor that originates in the lungs. jst.go.jpmdpi.com
Gastrointestinal Tumors: The EWSR1-CREM fusion has been observed in clear cell sarcoma-like tumors of the gastrointestinal tract. jst.go.jp
Squamous Cell Carcinoma: Recent findings have also identified the EWSR1-CREM fusion in squamous cell carcinomas of the thorax and head and neck. carislifesciences.com
The presence of the EWSR1-CREM fusion is a defining molecular characteristic for these tumors and is increasingly used as a diagnostic marker. mdpi.com The diversity of tumor types associated with this fusion highlights the complex and context-dependent role of the this compound in cancer development. nih.govnih.gov
Another notable fusion involving CREM is the MITF-CREM fusion, which has been identified in a novel type of clear cell tumor with melanocytic differentiation, showing similarities to clear cell sarcoma. nih.govum.es
Table 1: Neoplasms Associated with EWSR1-CREM Fusion Genes
| Neoplasm Type | Common Location(s) | Key Characteristics |
|---|---|---|
| Angiomatoid Fibrous Histiocytoma | Soft tissues of extremities, trunk | Often affects children and young adults; generally low-grade. |
| Clear Cell Sarcoma | Tendons and aponeuroses | Rare and aggressive; shares some features with malignant melanoma. |
| Hyalinizing Clear Cell Carcinoma | Salivary glands | A rare type of salivary gland cancer. |
| Intracranial Myxoid Mesenchymal Tumor | Central Nervous System | A recently described tumor entity within the brain. |
| Mesothelioma | Pleura, peritoneum | Can be associated with EWSR1 fusions with CREB family members. |
| Primary Pulmonary Myxoid Sarcoma | Lungs | A rare sarcoma originating in the lung tissue. |
| Gastrointestinal Clear Cell Sarcoma-like Tumors | Gastrointestinal tract | Tumors with features similar to clear cell sarcoma. |
| Squamous Cell Carcinoma | Thorax, Head and Neck | A recent finding expanding the spectrum of EWSR1-CREM associated tumors. |
Altered Wild-Type CREM Expression in Carcinogenesis
Beyond its role in fusion genes, the dysregulation of the wild-type this compound itself is implicated in the development and progression of several cancers. Altered expression levels of CREM, either overexpression or underexpression, can disrupt normal cellular processes and contribute to a malignant phenotype.
Esophageal Squamous Cell Carcinoma (ESCC): Research has indicated that CREM is often overexpressed in ESCC tissues compared to normal esophageal tissues. This overexpression has been linked to enhanced tumor cell proliferation, migration, and invasion. Elevated CREM levels may contribute to the aggressive nature of this cancer by modulating the expression of genes involved in these malignant processes.
Gastric Adenocarcinoma: Similar to ESCC, CREM has been found to be upregulated in gastric adenocarcinoma. This increased expression is associated with tumor progression and poor prognosis. Mechanistically, CREM may promote gastric cancer by activating signaling pathways that drive cell cycle progression and inhibit apoptosis.
Gliomas: In gliomas, the most common type of primary brain tumor, CREM expression has been shown to be elevated. This overexpression is correlated with higher tumor grades and a worse prognosis for patients. CREM is thought to contribute to glioma pathogenesis by promoting cell proliferation and survival.
Lung Adenocarcinoma: In lung adenocarcinoma, CREM has been identified as a potential oncogene. Its overexpression is associated with tumor growth and metastasis. Studies have suggested that CREM can regulate the expression of genes involved in epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.
Table 2: Altered Wild-Type CREM Expression in Various Cancers
| Cancer Type | Alteration in CREM Expression | Implicated Role in Carcinogenesis |
|---|---|---|
| Prostate Cancer | Dysregulated (isoform-dependent) | Complex role in proliferation and survival. |
| Esophageal Squamous Cell Carcinoma (ESCC) | Overexpression | Promotes proliferation, migration, and invasion. |
| Gastric Adenocarcinoma | Overexpression | Associated with tumor progression and poor prognosis. |
| Gliomas | Overexpression | Correlated with higher tumor grade and poor prognosis. |
Role in Tumor Immune Microenvironment and T-cell Exhaustion
The tumor immune microenvironment plays a critical role in cancer progression and response to therapy. A key feature of this microenvironment is the phenomenon of T-cell exhaustion, a state of T-cell dysfunction characterized by the progressive loss of effector functions. The this compound has emerged as a significant regulator of this process.
In the context of the tumor microenvironment, chronic antigen stimulation can lead to the upregulation of CREM in T cells. This increased CREM expression is a hallmark of exhausted T cells. CREM acts as a transcriptional repressor, binding to the promoters of genes that are essential for T-cell function, such as those encoding cytokines like Interleukin-2 (IL-2). By suppressing the expression of these critical genes, CREM contributes to the exhausted phenotype, rendering the T cells ineffective at mounting an anti-tumor immune response. This allows the tumor to evade immune surveillance and continue to grow.
The role of CREM in T-cell exhaustion has significant implications for cancer immunotherapy. Therapies aimed at blocking inhibitory receptors on T cells, such as PD-1, have shown remarkable success in some cancers. Understanding the molecular mechanisms of T-cell exhaustion, including the role of CREM, may provide novel targets for therapies designed to reverse this exhausted state and restore anti-tumor immunity.
Viral Infections (e.g., HIV Resistance Phenotypes)
The influence of CREM extends beyond cancer to the realm of viral infections. Notably, CREM has been implicated in the host response to the Human Immunodeficiency Virus (HIV). Certain individuals exhibit a natural resistance to HIV infection or progression to AIDS, and genetic variations in host factors are thought to contribute to these resistance phenotypes.
Studies have identified specific genetic variants within the CREM gene that are associated with a reduced risk of HIV-1 infection and slower disease progression in infected individuals. These protective variants may alter the expression or function of CREM, leading to a more effective immune response against the virus.
The precise mechanisms by which CREM influences HIV susceptibility are still under investigation. However, it is hypothesized that CREM may modulate the expression of genes involved in viral entry, replication, or the host immune response to the virus. For instance, CREM could influence the expression of chemokine receptors, such as CCR5, which HIV uses as a co-receptor to enter T cells. By altering the levels of these receptors, CREM could impact the efficiency of viral entry and establishment of infection.
Further research into the role of CREM in HIV infection could provide valuable insights into the host-virus interaction and may lead to the development of new therapeutic strategies to combat the virus.
Advanced Research Methodologies and Experimental Models in Crem Protein Studies
Genetic Manipulation Models
In vivo studies using genetically modified animals have been pivotal in uncovering the physiological significance of CREM. These models allow for the investigation of CREM function in the context of a whole organism, providing insights that are not attainable through in vitro methods alone.
CREM Gene Knockout Mice and Conditional Knockouts
The generation of mice with a targeted deletion of the Crem gene has been a cornerstone in understanding its essential functions. Male mice completely lacking all CREM proteins are sterile due to a severe impairment in spermatogenesis. nih.gov Their developing spermatids are unable to differentiate into mature sperm, a condition characterized by a halt in germ cell development at the initial stage of spermiogenesis and a dramatic decrease in the expression of postmeiotic genes. nih.govpnas.org This phenotype underscores the indispensable role of CREM as a master regulator in the transcriptional program of haploid germ cells. pnas.orgtandfonline.com
Further analysis of Crem-knockout (KO) mice has revealed widespread changes in testicular gene expression, with a comprehensive study identifying 4,706 differentially expressed genes—1,822 downregulated and 2,884 upregulated. mdpi.com This highlights that many of these gene expression changes are likely indirect consequences of CREM absence, possibly mediated by the altered expression of other transcription factors. mdpi.com Beyond reproduction, CREM-deficient mice have been used to explore its role in other systems. For instance, Crem⁻/⁻ mice show increased susceptibility to amebic colitis and are hypersensitive to LPS-induced endotoxic shock, pointing to a role for CREM in modulating inflammatory responses. nih.gov In the context of cardiac physiology, CREM inactivation has been shown to protect against cardiomyocyte hypertrophy, fibrosis, and left ventricular dysfunction in a mouse model of chronic β1-adrenoceptor stimulation. ahajournals.org
Table 1: Phenotypes Observed in CREM Gene Knockout Mice
| System/Process | Key Phenotype in CREM Knockout (KO) Mice | References |
| Spermatogenesis | Complete arrest at the early round spermatid stage, leading to male sterility. nih.govpnas.org | nih.govpnas.orgtandfonline.com |
| Gene Expression (Testis) | Altered expression of over 4,700 genes, impacting numerous transcriptional pathways. mdpi.com | mdpi.com |
| Cardiac Function | Protection from β1-adrenoceptor-induced hypertrophy and fibrosis. ahajournals.org | ahajournals.orgresearchgate.net |
| Immune Response | Increased susceptibility to colitis and endotoxic shock; altered T cell cytokine profiles. nih.govoncotarget.com | nih.govoncotarget.com |
Transgenic Animal Models (e.g., CREMα overexpression, CREM-IbΔC-X mice)
Transgenic models that overexpress specific CREM isoforms have been crucial for elucidating the gain-of-function effects of these proteins. Mice with T-cell-specific overexpression of the CREMα isoform (CD2-CREMαtg) exhibit complex immunological phenotypes. These mice show decreased production of Interleukin-2 (IL-2) and increased expression of Interleukin-17 (IL-17) and Interleukin-21 (IL-21). oncotarget.comaai.orgfrontiersin.org This cytokine imbalance makes them more susceptible to developing signs of autoimmunity, a phenotype that is accelerated when crossed with autoimmune-prone mouse strains. researchgate.net Conversely, these mice are protected in an asthma model, highlighting CREMα as a negative regulator of the T-helper 2 (Th2) response. oncotarget.com
In cardiovascular research, mice with cardiomyocyte-specific overexpression of the human inhibitory isoform CREM-IbΔC-X serve as a valuable model for atrial fibrillation (AF). ahajournals.orgnih.gov These transgenic mice spontaneously develop age-dependent atrial dilatation, conduction abnormalities, and ultimately, AF. ahajournals.orgresearchgate.net Homozygous CREM-IbΔC-X mice exhibit an earlier onset and more pronounced atrial hypertrophy compared to their hemizygous counterparts, establishing a reliable model for studying the progression of AF and for testing potential therapeutics. nih.govresearchgate.netnih.gov
Table 2: Characteristics of Key CREM Transgenic Mouse Models
| Transgenic Model | Tissue/Cell-Specific Expression | Primary Phenotype | Research Application | References |
| CD2-CREMα tg | T lymphocytes | Altered cytokine profiles (↓IL-2, ↑IL-17, ↑IL-21), accelerated autoimmunity. aai.orgfrontiersin.orgresearchgate.net | Studying T-cell mediated autoimmune and inflammatory diseases. oncotarget.comaai.orgnih.gov | oncotarget.comaai.orgfrontiersin.orgresearchgate.netnih.gov |
| CREM-IbΔC-X tg | Cardiomyocytes | Spontaneous, age-dependent atrial fibrillation (AF), atrial hypertrophy, and thrombogenesis. ahajournals.orgnih.govresearchgate.net | Investigating the pathophysiology of AF and developing antiarrhythmic drugs. ahajournals.orgnih.govresearchgate.netnih.gov | ahajournals.orgnih.govresearchgate.netnih.gov |
In Vitro Cellular Models
Cellular models provide a controlled environment to investigate the molecular mechanisms of CREM action at the cellular level, complementing the systemic view offered by animal models.
Primary Cell Cultures (e.g., T lymphocytes, Cardiomyocytes, Sertoli Cells, Germ Cells)
Primary cells isolated directly from tissues retain many of their in vivo characteristics. Primary T lymphocytes have been extensively used to study CREM's role in the immune system. Studies on T cells from patients with systemic lupus erythematosus (SLE) show that CREMα is overexpressed and contributes to the aberrant regulation of cytokine genes, such as suppressing IL-2 and promoting IL-17A. maayanlab.cloudacrabstracts.org
Primary cultures of Sertoli cells have been instrumental in showing that follicle-stimulating hormone (FSH) induces Crem gene expression, a key step in the hormonal regulation of spermatogenesis. encyclopedia.pub Similarly, studies using isolated germ cells at different developmental stages have demonstrated a developmental switch from CREM repressors to activators during spermatogenesis. oup.com Primary cardiomyocytes have been used to show that CREM mediates cellular responses to high glucose, linking it to diabetic cardiomyopathy. researchgate.netcnr.itnih.gov
Established Cell Lines for CREM Research (e.g., HL-1, H9C2, PC12, EL-4, HEK293)
Immortalized cell lines offer the advantage of being easy to culture and transfect, making them powerful tools for molecular studies. The mouse atrial cardiomyocyte cell line HL-1 and the rat ventricular myoblast line H9C2 are frequently used in cardiovascular research. researchgate.netnih.gov For example, these cells have been used to demonstrate that high glucose exposure induces CREM expression and markers of cardiac damage and fibrosis. researchgate.netnih.gov
The rat pheochromocytoma cell line, PC12, which can differentiate into neuron-like cells, has been used to study CREM's role in neuronal apoptosis. nih.gov Research in PC12 cells has shown that CREM-1 is upregulated after traumatic brain injury and may play a pro-apoptotic role by interacting with CREB. nih.gov The murine T-cell lymphoma line EL-4 is a common model for studying gene regulation in T-cells. oup.compnas.orgaai.org It has been used in reporter assays to show that CREMα can directly bind to and activate the IL-17A promoter. oup.com Finally, Human Embryonic Kidney 293 (HEK293) cells are a workhorse for a wide range of molecular biology applications, including the study of CREM-dependent transcription and signaling pathways due to their high transfectability.
Table 3: Common Cell Lines Used in CREM Protein Research
| Cell Line | Origin | Cell Type | Typical Research Application | References |
| HL-1 | Mouse | Atrial Cardiomyocyte | Studying cardiac-specific gene expression, hypertrophy, and response to stimuli like high glucose. researchgate.netnih.gov | researchgate.netnih.gov |
| H9C2 | Rat | Ventricular Myoblast | Investigating cardiomyocyte differentiation and cardiotoxicity. researchgate.netnih.govgrafiati.com | researchgate.netnih.govgrafiati.commdpi.com |
| PC12 | Rat | Pheochromocytoma (Adrenal Medulla) | Modeling neuronal differentiation, apoptosis, and cAMP-mediated signaling. nih.govkjpp.netoup.combio-techne.com | nih.govkjpp.netoup.combio-techne.combvsalud.org |
| EL-4 | Mouse | T-cell Lymphoma | Analyzing T-cell signaling and promoter activity of CREM target genes like IL-17 and IL-21. oup.compnas.orgnih.govresearchgate.net | oup.compnas.orgaai.orgnih.govresearchgate.net |
| HEK293 | Human | Embryonic Kidney | Overexpression studies, reporter gene assays, and analysis of signal transduction pathways. |
Molecular and Cellular Biology Techniques
A variety of powerful techniques are employed to probe the function of CREM at the molecular level. Chromatin Immunoprecipitation (ChIP) is a fundamental technique used to determine the in vivo binding of CREM to the promoter regions of its target genes. For instance, ChIP assays have demonstrated that CREMα binds directly to the promoters of the PDCD1 (encoding PD-1), IL-2, IL-4, IL-13, and IL-21 genes in T cells, thereby regulating their expression. oncotarget.comfrontiersin.orgacrabstracts.org
Reporter gene assays, often using luciferase, are employed to quantify the functional effect of CREM binding on gene transcription. By transfecting cells (like EL-4 or HEK293) with a plasmid containing a promoter of interest linked to a luciferase gene, researchers can measure how co-transfection with different CREM isoforms activates or represses transcription. frontiersin.orgoup.com This has been used to confirm that CREMα activates the IL-17A and IL-21 promoters. frontiersin.orgoup.com
Other essential techniques include Western blotting to analyze the expression levels of this compound isoforms, quantitative real-time PCR (qRT-PCR) to measure mRNA levels of CREM and its target genes, and immunofluorescence and confocal microscopy to visualize the subcellular localization of CREM within cells. nih.govpnas.org Gene silencing using small interfering RNA (siRNA) has been applied in cell lines like PC12 to knock down CREM expression and demonstrate its role in apoptosis. nih.gov Together, these methodologies provide a comprehensive toolkit for the detailed molecular characterization of this compound function.
Gene Expression Analysis (qRT-PCR, RNA Sequencing, Microarray Profiling)
Analyzing the expression of the CREM gene is fundamental to understanding its regulatory roles. Quantitative real-time PCR (qRT-PCR), RNA sequencing (RNA-Seq), and microarray profiling are powerful techniques used to quantify CREM mRNA levels across different tissues, cell types, and conditions.
qRT-PCR is frequently used for targeted quantification of CREM mRNA. For instance, studies have used qRT-PCR to show that CREMα mRNA expression is elevated in T cells from patients with systemic lupus erythematosus (SLE) following stimulation. nih.gov In another study, qRT-PCR demonstrated that the highest expression of CREM mRNA in goats occurs in the testes, particularly at 20 weeks of age, suggesting a crucial role in spermatid maturation. airitilibrary.com
RNA-Seq and Microarray Profiling offer a broader, genome-wide perspective on gene expression. Publicly available databases like the Genotype-Tissue Expression (GTEx) portal, which utilizes RNA-Seq data, have been instrumental in mapping CREM mRNA expression across a wide variety of human tissues. nih.govcore.ac.uk This data reveals that the highest CREM expression is in the testis, with moderate to low levels in most other tissues. nih.govcore.ac.uk Microarray analysis of testes from Crem-knockout mice identified thousands of genes with altered expression, highlighting the extensive downstream effects of CREM on the transcriptome. mdpi.com Integrating these large-scale expression datasets with protein-binding data is crucial for distinguishing direct versus indirect targets of CREM. mdpi.com
| Methodology | Model/System | Key Finding | Reference |
|---|---|---|---|
| qRT-PCR | T cells from SLE patients and healthy controls | Increased CREMα mRNA expression after stimulation in SLE T cells. | nih.gov |
| qRT-PCR | Goat tissues | Highest CREM mRNA expression found in 20-week-old testes. | airitilibrary.com |
| RNA-Seq (GTEx database) | Various human tissues | Highest CREM mRNA expression in the testis, adrenal gland, and placenta. | nih.govcore.ac.uk |
| Microarray Profiling | Crem-knockout mouse testes | Identified 4706 differentially expressed genes (1822 down-regulated, 2884 up-regulated). | mdpi.com |
| Single-Cell RNA-Seq | Gastric Adenocarcinoma (GAC) | Analyzed CREM expression at the single-cell level in tumor microenvironments. | frontiersin.org |
Protein Expression and Localization (Western Blotting, Immunohistochemistry, Immunocytochemistry, Confocal Microscopy)
Determining the amount and subcellular location of this compound isoforms is critical for understanding their function.
Western Blotting is a standard technique to detect and quantify CREM proteins. It has been used to validate the specificity of CREM antibodies by showing markedly weaker bands after siRNA-mediated knockdown of CREM in various cell lines. nih.govcore.ac.uk This method has also identified different CREM isoforms, appearing as distinct bands of varying molecular weights (e.g., ~20-37 kDa) in cell lysates. nih.govcore.ac.uk In studies of human testes, Western blotting revealed a major CREM band at approximately 35 kDa. nih.govoup.com
Immunohistochemistry (IHC) and Immunocytochemistry (ICC) are used to visualize the location of this compound within tissues and cells. IHC studies have revealed a wide but uneven distribution of CREM immunoreactivity in the adult human brain, confined to neurons. nih.gov In the human testis, this compound is specifically localized to the nuclei of round spermatids, but not in elongating spermatids or earlier germ cells like spermatogonia. nih.govresearchgate.netresearchgate.net This specific expression pattern in round spermatids is absent or significantly reduced in men with round spermatid maturation arrest, highlighting its importance in this stage of sperm development. nih.govresearchgate.net
Confocal Microscopy can provide high-resolution images of this compound localization. Immunofluorescence combined with confocal microscopy has confirmed the nuclear localization of various C-terminal this compound isoforms. wikigenes.org
| Methodology | Model/System | Key Finding | Reference |
|---|---|---|---|
| Western Blotting | Human cell lines (CHL-1, HEK-293, PC-3) | Detected CREM isoforms between 20-37 kDa; validated antibody specificity using siRNA. | nih.gov |
| Western Blotting | Human testes from prostate cancer patients | Identified a major CREM band at ~35 kDa. | nih.govoup.com |
| Immunohistochemistry | Adult and fetal human brain | CREM is widely distributed in neurons; increased expression in dentate gyrus neurons of Alzheimer's patients. | nih.gov |
| Immunohistochemistry | Human testes | CREM is expressed in the nuclei of round spermatids but is absent or reduced in cases of maturation arrest. | nih.govresearchgate.net |
| Immunocytochemistry | Men with round spermatid maturation arrest | Revealed significantly reduced or undetectable CREM expression in spermatids. | nih.gov |
Protein-DNA Interaction Studies (Chromatin Immunoprecipitation (ChIP), ChIP-seq, Electrophoretic Mobility Shift Assay (EMSA), R-ChIP)
Understanding how CREM regulates gene transcription requires identifying the specific DNA sequences it binds.
Chromatin Immunoprecipitation (ChIP) is a powerful technique to study protein-DNA interactions within the cell. ChIP assays have demonstrated that CREMα binds directly to the promoters of various immune-related genes, including IL-2, IL-17A, and the TCR ζ-chain, often leading to transcriptional repression or activation. nih.govfrontiersin.orgaai.org For example, in T cells from SLE patients, increased binding of CREMα to the IL-17A promoter was observed. nih.gov Similarly, CREMα binding to the IL-2 promoter is associated with the recruitment of histone deacetylase 1 (HDAC1). aai.org
ChIP-seq , which combines ChIP with high-throughput sequencing, allows for genome-wide mapping of CREM binding sites. This unbiased approach provides a comprehensive view of the CREM cistrome, helping to identify novel target genes and regulatory networks. researchgate.net
Electrophoretic Mobility Shift Assay (EMSA) , also known as a gel shift assay, is an in vitro technique used to detect protein-DNA binding. creative-biolabs.comnih.govwikipedia.org EMSA has been used to show that CREM can bind to cAMP response elements (CREs) in the promoters of genes like c-fos and the TCR ζ-chain. aai.orgoup.com Supershift assays, which include a specific antibody in the binding reaction, are used to confirm the identity of the protein in the DNA-protein complex. oup.com
Reporter-ChIP (R-ChIP) is a specialized variation that examines the binding of a transcription factor to a specific site on a transfected reporter plasmid. This technique has been used to confirm that CREM binds to a specific CRE site in the IL-21 promoter and that mutating this site abolishes binding. frontiersin.org It has also been employed to show that the binding of HDAC1 to the IL-2 promoter is dependent on a functional CRE site where CREM binds. aai.org
| Methodology | Target Gene/Promoter | Key Finding | Reference |
|---|---|---|---|
| ChIP | IL-17A promoter | Increased CREMα binding to a CRE site in activated T cells and SLE T cells. | nih.gov |
| ChIP | TCR ζ-chain promoter | CREMα binds to the -390 site of the TCR ζ promoter, repressing its activity. | aai.org |
| ChIP | c-Fos and IL-2 promoters | Overexpression of CREMα increases its binding and is associated with increased HDAC1 binding. | aai.org |
| ChIP-seq | Genome-wide in haploid cells | Used to map CREM binding sites across the genome. | researchgate.net |
| EMSA | Rat somatostatin (B550006) promoter (palindromic CRE) | Demonstrated that myometrial cell lysates contain proteins that bind to a classic CRE sequence. | oup.com |
| R-ChIP | IL-21 promoter | Showed specific binding of CREM to a CRE site, which was lost upon site mutation. | frontiersin.org |
Protein-Protein Interaction Analysis (Yeast Two-Hybrid, Co-immunoprecipitation)
CREM function is often modulated by its interaction with other proteins.
Yeast Two-Hybrid (Y2H) screening is a genetic method used to discover protein-protein interactions. It can be employed to identify novel binding partners of CREM, providing insights into the composition of transcriptional complexes.
Co-immunoprecipitation (Co-IP) is a technique used to identify and validate protein-protein interactions in vivo. An antibody targeting CREM is used to pull down CREM from a cell lysate, along with any proteins that are bound to it. These interacting proteins can then be identified by Western blotting. For example, Co-IP experiments have been crucial in demonstrating that CREMα interacts directly with HDAC1, a key mechanism for its repressive function. aai.org This interaction allows CREM to recruit HDAC1 to specific gene promoters, leading to histone deacetylation and transcriptional silencing. aai.org
Promoter Activity Assays (Reporter Gene Assays)
Reporter gene assays are a cornerstone for studying the functional consequences of CREM binding to a promoter. In these assays, a promoter sequence of interest is cloned upstream of a reporter gene (e.g., luciferase). This construct is transfected into cells, and the activity of the reporter gene is measured as an indicator of promoter activity.
These assays have been instrumental in demonstrating the functional role of CREM. For example, by co-transfecting a reporter construct with a CREMα expression plasmid, researchers showed that CREMα enhances the activity of the IL-21 promoter. frontiersin.org Conversely, mutagenesis of the CRE site within the IL-21 promoter prevented this upregulation by CREMα, confirming the site's functional importance. frontiersin.org Reporter assays have also confirmed that DNA methylation of the IL-17A promoter abrogates its inducibility, linking epigenetic marks to transcriptional control mediated by factors like CREM. nih.gov
Epigenetic Modification Profiling (Pyrosequencing for DNA Methylation, Histone Modification Analysis)
CREM is involved in epigenetic regulation by influencing DNA methylation and histone modifications.
Pyrosequencing is a sequencing-by-synthesis method that allows for the quantitative analysis of DNA methylation at specific CpG sites. qiagen.comnews-medical.netanygenes.com After bisulfite treatment of DNA, which converts unmethylated cytosines to uracil (B121893) (read as thymine (B56734) after PCR) while leaving methylated cytosines unchanged, pyrosequencing can determine the percentage of methylation at each CpG position. news-medical.netanygenes.com This technique has been used to show that the CREM promoter itself can be hypermethylated in patients with oligozoospermia, which is associated with decreased CREM expression. mdpi.com Furthermore, studies in SLE T cells have revealed decreased CpG DNA methylation at the IL-17A gene locus, which is associated with increased CREMα binding and gene expression. nih.gov
Histone Modification Analysis is typically performed using ChIP with antibodies specific for certain histone modifications (e.g., H3K18 acetylation, H3K27 trimethylation). The immunoprecipitated DNA is then quantified by qPCR to determine the level of a specific histone mark at a particular gene locus. This approach has shown that CREMα binding to the IL-2 promoter in SLE T cells leads to histone deacetylation and increased repressive H3K27 trimethylation. nih.gov Conversely, antisense-mediated reduction of CREM promotes histone acetylation at the TCR ζ-chain promoter. aai.org These studies demonstrate that CREM can repress gene expression by recruiting enzymes that alter the chromatin structure, making it less accessible for transcription. nih.govaai.org
| Methodology | Model/System | Target | Key Finding | Reference |
|---|---|---|---|---|
| Pyrosequencing | Sperm from infertile men | CREM promoter | Higher CREM promoter methylation in patients with oligozoospermia and abnormal protamination. | mdpi.comnih.gov |
| Methylated CpG-DNA Immunoprecipitation | T cells from SLE patients | IL-17A gene locus | SLE T cells displayed less CpG-DNA methylation compared with controls. | nih.gov |
| ChIP (Histone Modification) | T cells from SLE patients | IL-2 promoter | CREMα binding is associated with decreased histone H3K18 acetylation and increased H3K27 trimethylation. | nih.gov |
| ChIP (Histone Modification) | T cells from SLE patients | IL-17A promoter | Associated with H3K18 hyperacetylation and H3K27 hypomethylation, creating an accessible chromatin structure. | nih.gov |
Functional Perturbation Studies (siRNA/RNAi-mediated knockdown, Antisense Constructs, CRISPR/Cas9)
To definitively establish the function of CREM, researchers perturb its expression or the gene itself.
Antisense Constructs involve transfecting cells with a plasmid expressing an RNA molecule that is complementary to the CREM mRNA. aai.org This antisense RNA binds to the target mRNA, preventing its translation into protein. This method has been successfully used to demonstrate that reducing CREMα levels in T cells enhances the production of c-Fos and the TCR ζ-chain, confirming CREM's repressive role for these genes. aai.orgaai.org
CRISPR/Cas9 technology allows for precise editing of the CREM gene itself, enabling researchers to create knockout models or introduce specific mutations. frontiersin.orgmdpi.com While its application in CREM-specific studies is emerging, the CRISPR/Cas9 system has been used to create a mouse model with cardiac-specific overexpression of a CREM isoform, providing a new tool to study its role in heart conditions. nih.govnih.gov This powerful technology offers unparalleled opportunities for detailed functional analysis of specific CREM domains and isoforms in various physiological and pathological contexts. frontiersin.org
Bioinformatic and Computational Approaches in this compound Studies
Advanced bioinformatic and computational methodologies are indispensable for dissecting the complex roles of the cAMP-responsive element modulator (CREM) protein. These approaches allow for large-scale data analysis, identification of genetic associations, and prediction of molecular interactions, providing a comprehensive understanding of CREM's function in health and disease.
Genome-Wide Association Studies (GWAS) and Transcriptome Analyses
Genome-Wide Association Studies (GWAS) are powerful tools for identifying associations between genetic variants, such as single nucleotide polymorphisms (SNPs), and specific traits or diseases. The NHGRI-EBI GWAS Catalog lists several associations involving the CREM gene, linking its variants to various phenotypes. ebi.ac.uk For example, a meta-analysis of GWAS cohorts for corneal astigmatism, conducted by the Consortium for Refractive Error and Myopia (CREAM), helps to identify genetic markers associated with the condition. duke.edujyu.fi Such studies are crucial for uncovering the genetic underpinnings of diseases where CREM's regulatory functions may be implicated.
Transcriptome analyses provide a quantitative snapshot of gene expression. By analyzing transcriptomic data, researchers can study the expression of the multiple isoforms of CREM, which can function as either transcriptional activators or repressors. nih.gov This is critical for understanding how the balance of these isoforms influences cellular processes. For instance, studies have analyzed CREM transcript levels in various cancers by comparing tumor and adjacent normal tissues, revealing that altered transcription of CREM can be a feature of neoplasia. nih.govj-smu.com In gastric adenocarcinoma, higher CREM expression is correlated with a poorer prognosis. nih.gov Similarly, analyses of T cells in patients with systemic lupus erythematosus (SLE) show increased expression of CREMα, which contributes to the aberrant T cell function characteristic of the disease. nih.gov The inducible cAMP early repressor (ICER), a product of an internal promoter within the CREM gene, is another key focus of transcriptome studies due to its role as a dominant repressor. nih.govpnas.org
Database Integration and Analysis (e.g., TCGA, TISCH, GeneCards, UniProt, BioGRID)
The integration of data from large-scale biological databases is a cornerstone of modern CREM research. These resources offer a wealth of genomic, transcriptomic, and proteomic information that can be computationally mined.
Tumor Immune Single-cell Hub (TISCH): TISCH is a single-cell RNA-seq database focusing on the tumor microenvironment (TME). frontiersin.orggithub.com It allows for detailed investigation of CREM expression within specific cell populations in the TME. For instance, analysis using TISCH can reveal that CREM is predominantly localized in specific immune cell types, such as exhausted CD8+ T cells, providing insights into its role in T-cell exhaustion and the immune-suppressive microenvironment in cancers like gastric adenocarcinoma. frontiersin.org
GeneCards: This database provides a comprehensive, integrated summary of the CREM gene, including its function, associated diseases, pathways, and paralogs like CREB1. genecards.org It serves as a valuable centralized resource for researchers. genecards.org
UniProt: The UniProt Knowledgebase offers detailed protein-specific information for CREM (accession number: Q03060), including its various isoforms (29 are described), function, post-translational modifications, and subcellular location. uniprot.orguniprot.org It confirms that CREM isoforms can act as either transcriptional activators or repressors and play a key role in processes like spermatogenesis. uniprot.org
BioGRID (Biological General Repository for Interaction Datasets): BioGRID is a database that curates and archives protein and genetic interactions. uniprot.org For CREM, BioGRID documents numerous interactors, helping to build a network of its molecular pathways. uniprot.orgpitt.edu Interactions can be identified through methods like affinity capture-western and reconstituted complex assays. thebiogrid.org
Table 1: Overview of Key Databases in this compound Research
| Database | Data Type | Examples of Application in CREM Research | Citations |
| TCGA | Multi-omics cancer data | Correlating CREM expression with patient survival in gastric cancer and lung adenocarcinoma. j-smu.comnih.govplos.orgplos.org | j-smu.comnih.govplos.org |
| TISCH | Single-cell RNA-seq of tumors | Determining CREM expression in specific immune cells within the tumor microenvironment. frontiersin.org | frontiersin.orggithub.com |
| GeneCards | Integrated gene information | Providing a consolidated summary of CREM gene attributes, functions, and disease associations. genecards.org | genecards.org |
| UniProt | Protein sequence and function | Detailing this compound isoforms, post-translational modifications, and molecular functions. uniprot.orguniprot.org | uniprot.orguniprot.org |
| BioGRID | Protein-protein interactions | Identifying proteins that physically interact with CREM, such as FHL5 and CDC34. uniprot.org | uniprot.orgpitt.eduthebiogrid.org |
Sequence Analysis for Binding Sites and Conserved Regions
Sequence analysis of the CREM gene and its protein products is fundamental to understanding its function as a transcription factor.
Binding Site Analysis: CREM binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of its target genes. The consensus palindromic CRE sequence is 5'-TGACGTCA-3'. ebi.ac.ukmdpi.comresearchgate.net Computational analysis of promoter regions helps identify potential CREM target genes. For example, a putative CRE site was identified in the proximal promoter of the human IL17A gene, and subsequent experiments confirmed that CREMα physically binds to this site to increase its activity. nih.gov Similarly, analysis of the c-fos proto-oncogene promoter revealed that CREM binds to it in T cells of patients with systemic lupus erythematosus. wikigenes.org
Conserved Regions Analysis: Evolutionary conservation of sequences often implies functional importance. Studies have shown that CREM gene sequences are highly conserved across species like humans, mice, pigs, and chickens. nih.gov The human and mouse CREM genes share a high degree of sequence identity. nih.gov Key functional domains of the this compound, such as the basic leucine (B10760876) zipper (bZIP) domain required for dimerization and DNA binding, are highly conserved. researchgate.net The transactivation domains, including the kinase-inducible domain (P-box) and glutamine-rich regions, are also critical conserved features that are notably absent in the repressor isoform ICER. core.ac.uk
Future Directions and Translational Research Perspectives for Crem Protein
Unraveling Complex Isoform-Specific Functions and Their Differential Regulation
The CREM gene is a paradigm of molecular complexity, giving rise to more than 30 distinct isoforms via alternative splicing, the use of alternative promoters, and differential polyadenylation. encyclopedia.pubmdpi.comresearchgate.net This diversity generates a spectrum of transcriptional regulators, including activators like CREMτ and repressors such as CREMα, CREMβ, CREMγ, and the Inducible cAMP Early Repressor (ICER). encyclopedia.pubmdpi.comnih.govcpn.or.kr The functional fate of each isoform is dictated by its unique combination of structural domains; activators typically possess glutamine-rich regions that are absent in the repressor forms. researchgate.netnih.gov
A significant challenge and a primary goal for future research is to systematically characterize the functions of these numerous, often poorly understood, isoforms. mdpi.com The regulation of these isoforms is highly context-dependent. For example, the testis-specific activator CREMτ, which is essential for the maturation of sperm cells, is activated through a phosphorylation-independent mechanism that relies on its interaction with the co-activator ACT (Activator of CREM in Testis). encyclopedia.pubmdpi.com This contrasts with many somatic CREM isoforms, whose activity is modulated by phosphorylation. mdpi.com Furthermore, subtle structural differences can have profound functional consequences. The activator isoform CREMτ2, for instance, appears to require its Q1 domain to regulate a specific subset of target genes, highlighting a layer of functional specificity that warrants further investigation. mdpi.com
In the immune system, the repressor isoform CREMα plays a critical role in T-cell function and has been implicated in autoimmune diseases. nih.govnih.gov Future studies must therefore focus on elucidating the distinct roles of each isoform in various tissues and in response to different signaling pathways. This will require the development of isoform-specific tools to dissect their individual contributions to cellular physiology and pathology.
Comprehensive Mapping of CREM Protein Interactome and Downstream Targets
CREM proteins exert their regulatory effects by binding to cAMP Response Elements (CREs) within the promoter regions of target genes. cpn.or.krwikipedia.org Their function is further refined through interactions with other proteins, forming homodimers or heterodimers with other CREM isoforms and the related CREB protein. nih.gov While some key interacting partners have been identified, such as the CREMτ co-activator ACT and its regulator, the kinesin protein KIF17b, the complete CREM interactome remains largely uncharted. encyclopedia.pubmdpi.com
A crucial future direction is the comprehensive mapping of the protein-protein interaction (PPI) networks for individual CREM isoforms. Technologies such as yeast two-hybrid (Y2H) systems and high-throughput protein microarrays offer powerful tools for discovering novel binding partners. nih.govdana-farber.org This will help to delineate the precise molecular machinery, including co-activators and co-repressors, that CREM isoforms recruit to modulate chromatin structure and either activate or repress transcription. cpn.or.kr
Equally important is the identification of the full repertoire of downstream genes regulated by each isoform. While specific targets are known, such as the IL-2 and IL-17A genes which are directly regulated by CREMα in T-cells, a global understanding is lacking. nih.govnih.govwikipedia.org The application of genome-wide techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq), particularly in isoform-specific knockout models, will be instrumental in mapping the direct genomic targets. Identifying this comprehensive list of interactors and target genes is a critical step toward understanding the full biological impact of the CREM family of transcription factors. cpn.or.kr
Investigating this compound in Novel Physiological and Pathological Contexts
Research has firmly established the role of CREM in spermatogenesis and immune regulation. encyclopedia.pubnih.govwikipedia.org Infertility in males has been linked to the downregulation or absence of CREM, leading to conditions like azoospermia due to impaired spermatid maturation. researchgate.net In the immune system, elevated levels of the repressor CREMα in T-cells are a key feature of Systemic Lupus Erythematosus (SLE), where it contributes to the disease's characteristic immune dysregulation by suppressing IL-2 production while promoting IL-17A expression. nih.govnih.govwikipedia.org
Beyond these established roles, emerging evidence points to CREM's involvement in a wider range of physiological and pathological processes. Repressive CREM isoforms are known to regulate genes involved in brain functions like long-term memory, and recent studies have detected increased CREM expression in neurons of the dentate gyrus in Alzheimer's disease brains, suggesting a potential role in neurodegeneration. encyclopedia.pubnih.gov In the cardiovascular system, CREM functions as a repressor of platelet-derived growth factor (PDGF)-mediated proliferation of vascular smooth muscle cells, indicating a protective role against the development of vasculoproliferative diseases. nih.gov Furthermore, CREM expression is frequently altered in various cancers, though its specific role as an oncogene or tumor suppressor appears to be highly context-dependent. mdpi.com
Future investigations should systematically explore the function of CREM in these and other novel contexts. This includes its potential contribution to diabetes-associated testicular dysfunction, its broader role in other autoimmune and neurological disorders, and its impact on cancer progression. researchgate.net Such studies will likely uncover new disease mechanisms and position CREM as a potential biomarker or therapeutic target in a wider spectrum of human diseases.
Development of Modulators Targeting Specific CREM Isoforms or Regulatory Pathways for Mechanistic Studies
A significant hurdle in CREM research is the difficulty in dissecting the specific functions of individual isoforms, largely due to the high degree of structural homology among CREB/CREM family members. The development of selective modulators is therefore a critical priority for advancing the field. Such tools would not only be invaluable for mechanistic studies but could also form the basis for future therapeutic interventions.
Several strategies could be pursued. One approach is the design of small molecules that specifically disrupt the interaction between a particular CREM isoform and its unique binding partners, such as the CREMτ-ACT interaction required for spermatogenesis. mdpi.com Another promising avenue is the use of isoform-specific gene silencing tools, like siRNAs designed to target the unique N-terminal-encoding exons of different CREM isoforms, a technique that has proven effective for other transcription factors. micropublication.org
Targeting the upstream signaling pathways that control the expression of specific isoforms also presents a viable strategy. For example, because CREMα expression in SLE T-cells is driven by a promoter that is regulated by the transcription factor AP-1, modulators of AP-1 activity could be used to indirectly control CREMα levels. nih.gov Furthermore, the development of highly specific antibodies that can distinguish between different CREM isoforms is essential for both research applications and as potential therapeutic agents. mdpi.com The endogenous CREM isoform ICER, a natural antagonist of CREB/CREM activity, has already been explored as a conceptual therapeutic target, underscoring the potential of modulating this system. oncotarget.comsciltp.com
Application of Advanced Multi-Omics and Single-Cell Technologies to Elucidate CREM-Mediated Networks
The complexity of CREM isoform expression, which varies significantly between different cell types and developmental stages, necessitates the use of high-resolution analytical technologies. The advent of single-cell and multi-omics technologies provides an unprecedented opportunity to untangle the intricate regulatory networks governed by CREM. researchgate.net
Techniques like single-cell RNA sequencing (scRNA-seq) and single-cell assay for transposase-accessible chromatin with sequencing (scATAC-seq) can map the expression of CREM isoforms and the chromatin state of their target genes with single-cell resolution. frontiersin.orgaging-us.com This is particularly crucial for understanding CREM's role in heterogeneous tissues like the testis, which contains a dynamic mixture of germ cells at various stages of differentiation, or within the diverse populations of immune cells. encyclopedia.pubmdpi.com
By integrating multiple layers of information—such as the transcriptome, proteome, and epigenome—from the same single cell, multi-omics approaches can construct a holistic picture of CREM-mediated regulation. frontiersin.orgnih.gov For instance, combining scRNA-seq and scATAC-seq allows researchers to directly link the expression of a specific CREM isoform to the accessibility of the promoters of its target genes within an individual cell. aging-us.com Applying these powerful technologies to study CREM in the context of health and disease, such as in distinct T-cell subsets from SLE patients or in specific neuronal populations affected by neurodegeneration, will be a major step toward building comprehensive models of CREM-mediated cellular networks. nih.govnih.govfrontiersin.org
Elucidating the Role of this compound in Environmentally-Induced Cellular Responses
There is an increasing appreciation for the role of environmental factors in modulating gene expression and influencing disease risk. The CREM gene appears to be a potential sensor and mediator of environmentally-induced cellular responses. Evidence links exposure to environmental pollutants and xenobiotics with impaired male fertility, a process in which CREM is a key player. encyclopedia.pubmdpi.com
Specifically, xenobiotics that generate reactive oxygen species (ROS) have been shown to negatively impact the expression of the critical CREMτ isoform in the testis. mdpi.com In contrast, treatment with antioxidants may have a beneficial effect on CREMτ levels and sperm quality. mdpi.com The regulation of CREM can also occur at the epigenetic level. For example, infection with the parasite Toxoplasma gondii was found to alter the DNA methylation patterns at the CREM promoter in mice, thereby modulating its expression. encyclopedia.pub
These findings suggest that the CREM gene is responsive to a variety of external stimuli, from toxins to infectious agents. Future research should systematically investigate how a broad range of environmental exposures—including pollutants, dietary components, and psychosocial stress—affect the expression and function of CREM isoforms across different tissues. This line of inquiry could uncover novel mechanisms linking environmental factors to the pathogenesis of diverse conditions, including reproductive disorders, immune dysfunction, and cancer, further highlighting CREM's central role as a modulator of cellular adaptation and disease.
Q & A
Q. Why do some CREM-bound promoters lack CRE motifs, and how to validate their regulatory relevance?
Q. How to reconcile tissue-specific CREM expression patterns observed in IHC vs. mRNA databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
